Product packaging for NDSB-195(Cat. No.:CAS No. 160255-06-1)

NDSB-195

Numéro de catalogue: B013560
Numéro CAS: 160255-06-1
Poids moléculaire: 195.28 g/mol
Clé InChI: NNCRHRDBFDCWPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dimethylethylammoniumpropane sulfonate is a zwitterionic solubilizing agent with usefulness in protein crystallization.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO3S B013560 NDSB-195 CAS No. 160255-06-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160255-06-1
Record name 5 dimethylethyl-(3-sulfopropyl)ammonium salt
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Foundational & Exploratory

NDSB-195: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and functional properties of the non-detergent sulfobetaine (B10348), NDSB-195, a versatile tool in protein biochemistry and drug discovery.

This compound (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic compound widely utilized in the fields of biochemistry and drug development for its ability to stabilize proteins, prevent aggregation, and facilitate crystallization and refolding.[1][2][3] Unlike traditional detergents, this compound is a non-denaturing agent that does not form micelles, allowing for its easy removal from protein solutions via dialysis.[4][5][6] Its unique properties make it an invaluable additive in a variety of applications, from enhancing the yield of membrane and cytoskeletal proteins to improving the quality of protein crystals for structural studies.[1][4]

Core Physical and Chemical Properties

This compound is a white, solid compound that is highly soluble in water.[1] Its zwitterionic nature, conferred by a sulfobetaine group and a quaternary ammonium (B1175870) group, is maintained over a broad pH range.[2][5][7] This characteristic, combined with its minimal impact on the viscosity and pH of biological buffers, makes it a highly compatible additive for a wide array of experimental conditions.[1][2][4] A key advantage for protein quantification is its lack of significant absorbance in the near-UV range (around 280 nm), which avoids interference with protein concentration measurements.[1][5][8][9]

PropertyValueReference
CAS Number 160255-06-1[1][3][6][10][11]
Molecular Formula C₇H₁₇NO₃S or C₈H₁₈N₂O₄S[1][3][10][11]
Molecular Weight 195.28 g/mol or 195.3 g/mol [1][2][6][8][10][11]
Appearance White solid[3]
Solubility in Water Highly soluble; ≥ 10% at 20°C; > 2.0 M[1][2][4][6][10][11][12]
UV Absorbance (280 nm) Does not absorb significantly[1][5][8][9]
Form Solid
Assay ≥95% (TLC)[3]
Storage Temperature 15-25°C

Mechanism of Action and Applications

The primary mechanism of this compound involves its interaction with the hydrophobic regions of proteins.[2][4] The short hydrophobic group of this compound is thought to shield these exposed hydrophobic patches on protein surfaces, thereby preventing the intermolecular interactions that lead to aggregation.[2][4] This stabilizing effect is crucial during protein extraction, refolding, and crystallization processes. While it effectively prevents the formation of non-specific aggregates, it is not capable of disrupting strongly aggregated proteins.[4]

Protein Solubilization and Extraction

This compound has been shown to significantly increase the extraction yield of various proteins, including those from membranes, nuclei, and the cytoskeleton.[1][2][4]

Experimental Workflow: Protein Extraction with this compound

G Workflow for Enhanced Protein Extraction cluster_0 Cell Lysis cluster_1 Purification A Cell Pellet B Lysis Buffer with this compound (0.5-1.0 M) A->B Resuspend C Homogenization/Sonication B->C D Centrifugation to remove debris C->D E Supernatant with Solubilized Proteins D->E F Downstream Purification (e.g., Chromatography) E->F

Caption: A generalized workflow for utilizing this compound to enhance protein extraction yields.

Protein Refolding

A common challenge in recombinant protein production is the formation of insoluble inclusion bodies. This compound can be a valuable additive in refolding buffers to facilitate the renaturation of chemically or thermally denatured proteins.[1][2][3][5]

Experimental Protocol: In Vitro Protein Refolding

  • Solubilization of Inclusion Bodies:

    • Resuspend the inclusion body pellet in a buffer containing a strong denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) and a reducing agent (e.g., 20 mM DTT) to fully denature and reduce the protein.

    • Incubate at room temperature with gentle agitation until the solution clarifies.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Prepare a refolding buffer containing a suitable buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox system (e.g., reduced and oxidized glutathione), and this compound at a concentration of 0.5 M to 1.0 M.[6]

    • Rapidly dilute the solubilized protein from the denaturant solution into the refolding buffer. The final protein concentration should be low to favor intramolecular folding over intermolecular aggregation.

    • Incubate at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.

  • Purification and Analysis:

    • Remove this compound and other small molecules by dialysis or diafiltration.[2][4][5]

    • Purify the refolded protein using appropriate chromatographic techniques.

    • Analyze the refolded protein for its structure and activity to confirm successful refolding.

Protein Crystallization

This compound has proven to be an effective additive in protein crystallization, often improving crystal quality and even enabling the crystallization of previously intractable proteins.[1][4][13] It can increase the solubility of the protein, allowing for the use of higher precipitant concentrations, and can reduce crystal twinning.[1][4] For instance, the presence of this compound has been shown to nearly triple the solubility of lysozyme (B549824) at a concentration of 0.75 M.[2][4]

Logical Relationship: this compound in Protein Crystallization

G Role of this compound in Protein Crystallization A Protein Solution B Addition of this compound A->B C Increased Protein Solubility B->C D Prevention of Aggregation B->D E Addition of Precipitant C->E F Controlled Nucleation and Crystal Growth D->F E->F G High-Quality Crystals F->G

Caption: The logical flow of how this compound facilitates the growth of high-quality protein crystals.

Stability and Storage

This compound is a hygroscopic compound and should be protected from moisture.[6] It is stable when stored as a solid at room temperature (15-25°C). While aqueous solutions of this compound are convenient, they can undergo slow degradation over several weeks at room temperature.[4] For long-term use, it is recommended to prepare fresh solutions or to sterile filter and store them appropriately.[4]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals working with proteins. Its ability to enhance solubility, prevent aggregation, and facilitate refolding and crystallization, all without denaturing the protein, makes it an indispensable reagent in modern biochemistry. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of experimental contexts.

References

The Role of NDSB-195 in Preventing Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins, often leading to loss of efficacy, and the potential for immunogenic responses. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have emerged as effective agents in preventing protein aggregation and aiding in protein refolding. Among these, NDSB-195 (Dimethylethylammoniumpropanesulfonate) has garnered attention for its ability to stabilize proteins in solution. This technical guide provides an in-depth overview of the role of this compound in preventing protein aggregation, including quantitative data on its efficacy, detailed experimental protocols, and a mechanistic overview.

Mechanism of Action

This compound is a zwitterionic compound that is thought to exert its stabilizing effect by modulating the hydration shell of proteins rather than through direct binding.[1] This interaction is believed to be transient and weak, preventing the formation of non-native protein conformations that are precursors to aggregation. By enriching the water structure around the protein, this compound is thought to increase the energy barrier for the conformational changes that lead to aggregation. This mechanism allows it to be easily removed by dialysis, a significant advantage in downstream processing.[2]

Quantitative Data on this compound Efficacy

The effectiveness of this compound in preventing aggregation and enhancing solubility has been demonstrated for several proteins. The following tables summarize key quantitative findings from the literature.

ProteinConditionThis compound ConcentrationEffectReference
Lysozyme20°C, pH 4.60.25 M~2-fold increase in solubility[3]
Lysozyme20°C, pH 4.60.75 M~3-fold increase in solubility[3]
Bovine Serum Albumin (BSA)Aggregation induced by DTT reduction0.5 MOnset of aggregation delayed from 30 to 50 min[1]
Malate Dehydrogenase (MDH)CrystallizationNot specifiedIncreased crystal size from 0.1 to 0.4 mm[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the efficacy of this compound.

Dynamic Light Scattering (DLS) for Monitoring Aggregation

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring the kinetics of protein aggregation.

Objective: To determine the effect of this compound on the aggregation rate of a target protein.

Materials:

  • Target protein solution (e.g., 1 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 2 M in the same buffer)

  • Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • DLS instrument and compatible cuvettes

Protocol:

  • Prepare protein solutions with varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 1 M) by mixing the protein stock, this compound stock, and buffer. Ensure the final protein concentration is the same in all samples.

  • Filter all solutions through a 0.22 µm syringe filter to remove any pre-existing dust or aggregates.

  • Transfer the samples to clean DLS cuvettes.

  • Induce aggregation through a chosen stressor (e.g., thermal stress by incubating at an elevated temperature, or chemical stress by adding a denaturant).

  • Immediately begin DLS measurements, collecting data at regular time intervals (e.g., every 5 minutes) for a set duration (e.g., 2 hours).

  • Set the DLS instrument parameters, including the scattering angle (typically 90° or 173°), temperature, and data acquisition time.

  • Analyze the data to determine the change in the average hydrodynamic radius and polydispersity index (PDI) over time for each this compound concentration. A slower rate of increase in these parameters indicates inhibition of aggregation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of a protein and can detect conformational changes that may precede aggregation.

Objective: To evaluate the effect of this compound on the secondary structure of a protein under stress.

Materials:

  • Target protein solution (e.g., 0.1-0.2 mg/mL in a suitable buffer)

  • This compound stock solution

  • CD-compatible buffer (low in chloride ions and absorbing components in the far-UV region)

  • CD spectrometer and quartz cuvette (e.g., 1 mm path length)

Protocol:

  • Prepare protein samples with and without this compound as described in the DLS protocol.

  • Record a baseline spectrum of the buffer (with and without this compound) and subtract it from the corresponding protein sample spectra.

  • Obtain CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • To induce aggregation, gradually increase the temperature and record spectra at different temperature points.

  • Analyze the changes in the CD signal, particularly at wavelengths characteristic of alpha-helices (negative bands at 222 and 208 nm) and beta-sheets (negative band around 218 nm). A preservation of the native-like spectrum in the presence of this compound indicates a stabilizing effect.

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

The ThT assay is a common method for detecting the formation of amyloid-like fibrils, which are a specific type of protein aggregate.

Objective: To quantify the inhibitory effect of this compound on the formation of amyloid fibrils.

Materials:

  • Target protein solution prone to amyloid formation

  • This compound stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare protein solutions with varying concentrations of this compound in the wells of the microplate.

  • Add ThT to each well to a final concentration of, for example, 20 µM.

  • Induce fibril formation (e.g., by incubation at 37°C with shaking).

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Plot the fluorescence intensity against time. A reduction in the fluorescence signal and a longer lag phase in the presence of this compound indicate inhibition of amyloid fibril formation.

Visualizations

Proposed Mechanism of this compound Action

G Proposed Mechanism of this compound Action on Protein Aggregation Native_A Native Protein Unfolded_A Unfolded/Misfolded Intermediate Native_A->Unfolded_A Stress (Heat, pH, etc.) Unfolded_A->Native_A Refolding Aggregate_A Aggregate Unfolded_A->Aggregate_A Self-Association Native_B Native Protein Stabilized_B Stabilized Native State (Modified Hydration Shell) Native_B->Stabilized_B + this compound Stabilized_B->Native_B Removal of this compound Unfolded_B Unfolded/Misfolded Intermediate Stabilized_B->Unfolded_B Stress (Heat, pH, etc.)

Caption: Proposed mechanism of this compound in preventing protein aggregation.

General Experimental Workflow for Assessing this compound Efficacy

G General Experimental Workflow for Assessing this compound Efficacy cluster_Prep Sample Preparation cluster_Assay Aggregation Assay cluster_Analysis Data Analysis Protein_Prep Prepare Protein Stock Sample_Matrix Create Sample Matrix (Varying this compound Concentrations) Protein_Prep->Sample_Matrix NDSB_Prep Prepare this compound Stock NDSB_Prep->Sample_Matrix Induce_Stress Induce Aggregation (e.g., Thermal, Chemical) Sample_Matrix->Induce_Stress Monitor_Aggregation Monitor Aggregation (DLS, ThT, etc.) Induce_Stress->Monitor_Aggregation Data_Collection Collect Time-Course Data Monitor_Aggregation->Data_Collection Analyze_Kinetics Analyze Aggregation Kinetics Data_Collection->Analyze_Kinetics Compare_Results Compare Results with/without this compound Analyze_Kinetics->Compare_Results Conclusion Conclusion Compare_Results->Conclusion Determine Efficacy

Caption: A general workflow for evaluating the effectiveness of this compound.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development for its ability to prevent protein aggregation and enhance protein stability. Its mechanism of action, centered on the modulation of the protein's hydration shell, offers a gentle yet effective means of stabilization. The quantitative data and experimental protocols provided in this guide serve as a resource for the rational application of this compound in various protein handling and formulation challenges. Further research into the specific interactions of this compound with a wider range of proteins will undoubtedly continue to expand its utility in the biopharmaceutical industry.

References

NDSB-195: A Technical Guide to a Powerful Protein Refolding and Renaturation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of NDSB-195 in Protein Refolding

This compound, a non-detergent sulfobetaine, has emerged as a valuable tool in the field of protein biochemistry, particularly for its ability to facilitate the refolding and renaturation of proteins from a denatured state. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on protein solubility and refolding, and detailed experimental protocols.

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that are highly soluble in water and remain electrically neutral over a wide pH range.[1][2] Unlike traditional detergents, NDSBs do not form micelles and are therefore easily removed from protein solutions via dialysis.[2] The primary function of this compound in protein refolding is to prevent the aggregation of protein folding intermediates, a common bottleneck in recovering functional proteins from inclusion bodies or after chaotropic denaturation.[1] The proposed mechanism involves the interaction of the short hydrophobic group of this compound with exposed hydrophobic regions on protein intermediates, thereby preventing intermolecular aggregation and favoring the correct intramolecular folding pathways.[1]

The applications of this compound are extensive, ranging from increasing the yield of soluble protein during extraction to improving the crystallization of proteins for structural studies.[2] Its ability to stabilize proteins without interfering with their biological activity makes it a valuable excipient in the development of therapeutic proteins.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in enhancing protein solubility and aiding in refolding has been quantified in several studies. The following tables summarize key quantitative data.

ProteinThis compound ConcentrationObserved EffectReference
Lysozyme0.25 MAlmost doubles the solubility of lysozyme.[1]
Lysozyme0.75 MNearly triples the solubility of lysozyme.[1]
Malate DehydrogenaseNot specifiedIncreased crystal size from 0.1 mm to 0.4 mm.[2]

Table 1: Effect of this compound on Protein Solubility and Crystallization

While specific refolding yield percentages for a wide range of proteins using this compound are not extensively documented in a comparative manner, its inclusion in refolding screens has demonstrated its utility. In a high-throughput screening of refolding conditions for 24 different proteins, this compound was included as a component in the screening matrix, indicating its relevance as a refolding additive.[3]

In the refolding of Bone Morphogenetic Protein-2 (BMP-2), this compound was found to be one of the more effective zwitterionic detergents in promoting the formation of the biologically active dimer.[4] Although ionic detergents showed the highest yields, the performance of this compound highlights its potential in refolding complex disulfide-bonded proteins.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in protein refolding. Below are generalized protocols that can be adapted for specific proteins of interest.

General Protocol for Protein Refolding by Dilution using this compound

This protocol is a starting point and should be optimized for each specific protein.

  • Protein Solubilization:

    • Resuspend purified inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea) and a reducing agent (e.g., 50 mM Dithiothreitol (DTT)) to break any incorrect disulfide bonds.

    • Incubate at room temperature with gentle agitation until the inclusion bodies are fully dissolved.

    • Clarify the solution by centrifugation to remove any remaining insoluble material.

  • Refolding:

    • Prepare a refolding buffer containing an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) (GSH) / 0.2 mM oxidized glutathione (GSSG)) to promote correct disulfide bond formation, and this compound at a concentration typically ranging from 0.5 M to 1.0 M.[2]

    • Rapidly dilute the solubilized protein solution into the refolding buffer (typically a 1:10 to 1:100 dilution) with gentle stirring at 4°C. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to further minimize aggregation.[5]

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Purification and Analysis:

    • Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration).

    • Remove this compound and other small molecules by dialysis against a suitable storage buffer.

    • Analyze the refolded protein for its concentration, purity (SDS-PAGE), and biological activity.

Example Protocol: Refolding of Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) using NDSB-201 (a related compound)

This protocol, while using a different NDSB, provides a detailed example of a successful refolding procedure.

  • Solubilization: Solubilize the protein in a buffer containing 8 M urea.

  • Refolding:

    • Prepare a refolding buffer consisting of 75 mM Tris (pH 8.0), 1 M NDSB-201, 2 mM reduced glutathione (GSH), and 0.5 mM oxidized glutathione (GSSG).

    • Add the solubilized protein dropwise to the chilled refolding buffer while stirring. The final protein concentration should be approximately 0.1 mg/mL.

    • Continue stirring for 2 days at 4°C.

  • Purification:

    • Concentrate the solution using an Amicon stirred cell (3 kDa cut-off).

    • Dialyze extensively against 20 mM Bis-Tris (pH 6.0).

    • This protocol yielded 8–13 mg of purified TBRII-ECD from 50 mg of urea-solubilized protein.

Visualizing the Refolding Process and Mechanism

The mechanism of this compound is primarily based on its chemical properties that prevent non-specific aggregation of protein folding intermediates. As such, it does not involve specific signaling pathways. The following diagrams illustrate the conceptual workflow of protein refolding and the proposed role of this compound.

Protein_Refolding_Workflow InclusionBodies Inclusion Bodies Solubilization Solubilization (Denaturant + Reducing Agent) InclusionBodies->Solubilization UnfoldedProtein Unfolded Protein Solubilization->UnfoldedProtein Refolding Refolding (Dilution + this compound) UnfoldedProtein->Refolding FoldedProtein Correctly Folded Protein Refolding->FoldedProtein Purification Purification (Dialysis) FoldedProtein->Purification FinalProduct Functional Protein Purification->FinalProduct

Caption: A simplified workflow for protein refolding from inclusion bodies.

NDSB195_Mechanism cluster_0 Without this compound cluster_1 With this compound Unfolded1 Unfolded Protein Intermediate1 Folding Intermediate Unfolded1->Intermediate1 Aggregate Aggregate Intermediate1->Aggregate Aggregation Unfolded2 Unfolded Protein Intermediate2 Folding Intermediate Unfolded2->Intermediate2 NDSB This compound Intermediate2->NDSB Interaction Folded Folded Protein Intermediate2->Folded Correct Folding NDSB->Intermediate2

Caption: Proposed mechanism of this compound in preventing protein aggregation.

References

The Role of NDSB-195 in Modulating Protein Hydrophobicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the non-detergent sulfobetaine (B10348) NDSB-195 and its interaction with hydrophobic regions of proteins, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism and applications.

Executive Summary

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein biochemistry and drug development. Among these, this compound (Dimethylethylammoniumpropanesulfonate) has demonstrated significant efficacy in stabilizing proteins, preventing aggregation, and facilitating protein refolding and crystallization.[1][2][3][4] This technical guide delves into the core of this compound's functionality: its interaction with the hydrophobic regions of proteins. By understanding this fundamental mechanism, researchers can better leverage this compound to overcome challenges in protein handling, characterization, and the development of protein-based therapeutics. This document provides a compilation of the current understanding of this compound's mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Chemical Properties and Mechanism of Action of this compound

This compound is a small amphiphilic molecule, possessing both a hydrophobic ethyl group and a hydrophilic sulfobetaine head group.[4][5] This zwitterionic nature allows it to be highly soluble in aqueous solutions without significantly altering the pH or viscosity.[4][5] Unlike traditional detergents, the short hydrophobic group of this compound prevents the formation of micelles, thus avoiding the denaturation of proteins.[2][4][5]

The primary mechanism by which this compound is thought to interact with proteins involves its hydrophobic moiety. It is suggested that the short hydrophobic group of this compound interacts with exposed hydrophobic patches on the surface of proteins.[4] This interaction is crucial in preventing the hydrophobic-hydrophobic interactions between protein molecules that lead to aggregation, a common challenge in protein purification, storage, and formulation.[1][6]

Two main hypotheses for the mechanism of this compound's action have been proposed:

  • Direct Interaction Model: This model suggests that this compound directly binds to hydrophobic regions on the protein surface. This binding shields the hydrophobic patches from the aqueous environment and from other protein molecules, thereby increasing protein solubility and preventing aggregation. Evidence for this model comes from studies on the related compound NDSB-201, which was shown to bind to a hydrophobic pocket on the surface of the TGF-β receptor extracellular domain.[7]

  • Solvent-Mediated Model: This model posits that this compound does not bind directly to the protein but rather alters the properties of the surrounding solvent. By organizing water molecules at the protein-solvent interface, this compound can weaken the hydrophobic effect that drives protein aggregation.[1] This "hydrophobic shielding" effect would favor the native, soluble conformation of the protein.

It is plausible that both mechanisms contribute to the overall stabilizing effect of this compound, with the predominant mechanism depending on the specific protein and solution conditions.

NDSB195_Mechanism cluster_unfolded Unfolded/Misfolded Protein State cluster_interaction This compound Intervention cluster_stabilized Stabilized Protein State Unfolded_Protein Unfolded Protein (Exposed Hydrophobic Regions) Interaction Interaction with Hydrophobic Regions Unfolded_Protein->Interaction Hydrophobic Exposure Aggregated_Protein Aggregated Protein Unfolded_Protein->Aggregated_Protein Aggregation (Without this compound) NDSB_195 This compound NDSB_195->Interaction Stabilized_Protein Stabilized Monomeric Protein (Reduced Aggregation Propensity) Interaction->Stabilized_Protein Shielding/Solvent Modification

Figure 1. Proposed mechanism of this compound in preventing protein aggregation.

Quantitative Data on this compound - Protein Interactions

While the qualitative effects of this compound on protein stability and solubility are well-documented, specific quantitative data on its binding affinity and thermodynamic parameters are limited in the publicly available literature. The following tables summarize the available quantitative information.

ProteinParameterThis compound Concentration (M)ObservationReference
LysozymeSolubility0.25Solubility nearly doubles[4][6]
LysozymeSolubility0.75Solubility nearly triples[4][6]
UbiquitinStabilityNot specifiedEnhanced stability against guanidinium (B1211019) chloride denaturation[1][3]

Table 1: Quantitative Effects of this compound on Protein Properties

Detailed Experimental Protocols

To facilitate further research into the interaction of this compound with proteins, this section provides detailed, representative protocols for key biophysical techniques. These protocols are based on established methodologies and can be adapted for specific proteins of interest.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis Protein_Purification Protein Purification (e.g., Chromatography) Sample_Incubation Sample Incubation Protein_Purification->Sample_Incubation Buffer_Preparation Buffer Preparation (with and without this compound) Buffer_Preparation->Sample_Incubation DLS Dynamic Light Scattering (DLS) - Aggregation Analysis Sample_Incubation->DLS SAXS Small-Angle X-ray Scattering (SAXS) - Conformational Analysis Sample_Incubation->SAXS CD Circular Dichroism (CD) - Secondary Structure Analysis Sample_Incubation->CD Fluorescence Fluorescence Spectroscopy - Hydrophobic Exposure Analysis Sample_Incubation->Fluorescence

Figure 2. General experimental workflow for studying this compound-protein interactions.

Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine the effect of this compound on the aggregation state and hydrodynamic radius of a protein in solution.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin - BSA)

  • This compound

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4), filtered through a 0.22 µm filter

  • DLS instrument

  • Low-volume quartz cuvettes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the protein (e.g., 10 mg/mL BSA in PBS).

    • Prepare a stock solution of this compound (e.g., 1 M in PBS).

    • Prepare a series of protein samples at a final concentration of 1 mg/mL with varying concentrations of this compound (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1 M). Ensure the final buffer concentration is consistent across all samples.

    • As a control, prepare a buffer blank with the highest concentration of this compound.

    • Incubate all samples at the desired temperature (e.g., 37°C) for a specified time to induce aggregation if necessary.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired measurement temperature.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to remove any large, non-specific aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.

    • Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.

    • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) for each sample.

  • Data Analysis:

    • Compare the Rh and PDI values of the protein samples in the presence and absence of this compound. A decrease in the average Rh and PDI in the presence of this compound indicates a reduction in protein aggregation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the effect of this compound on the secondary structure of a protein.

Materials:

  • Purified protein of interest

  • This compound

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4), with low chloride concentration

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Protocol:

  • Sample Preparation:

    • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD-compatible buffer with varying concentrations of this compound (e.g., 0 M, 0.5 M, 1 M).

    • Prepare corresponding buffer blanks containing the same concentrations of this compound.

  • CD Measurement:

    • Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).

    • Record a baseline spectrum with the buffer blank.

    • Record the CD spectrum of each protein sample.

    • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from each protein spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

    • Compare the CD spectra of the protein in the presence and absence of this compound. Significant changes in the spectral shape and intensity can indicate alterations in the secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.

Fluorescence Spectroscopy for Probing Hydrophobic Environment

Objective: To monitor changes in the exposure of hydrophobic regions of a protein in the presence of this compound using an extrinsic fluorescent probe like 8-Anilinonaphthalene-1-sulfonic acid (ANS).

Materials:

  • Purified protein of interest

  • This compound

  • ANS stock solution (e.g., 1 mM in water)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Fluorometer

  • Quartz cuvette

Protocol:

  • Sample Preparation:

    • Prepare protein samples at a low concentration (e.g., 5-10 µM) in the buffer with varying concentrations of this compound.

    • Add a small aliquot of the ANS stock solution to each sample to a final concentration of e.g., 50 µM.

    • Incubate the samples in the dark for 30 minutes at room temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 380 nm.

    • Record the emission spectrum from 400 nm to 600 nm.

    • Record the spectrum of a buffer blank containing ANS and the respective this compound concentration.

  • Data Analysis:

    • Subtract the buffer blank spectrum from each protein sample spectrum.

    • Compare the fluorescence intensity and the wavelength of maximum emission (λmax) for each sample. A decrease in ANS fluorescence intensity and a red shift in λmax in the presence of this compound would suggest that this compound is shielding the hydrophobic regions of the protein from the ANS probe.

Applications in Drug Development and Research

The ability of this compound to stabilize proteins and prevent aggregation has significant implications for the pharmaceutical industry and academic research.

  • Improving Protein Yield and Purity: this compound can be included in lysis and purification buffers to increase the yield of soluble recombinant proteins, particularly those prone to forming inclusion bodies.[2]

  • Facilitating Structural Studies: By preventing aggregation and promoting monodispersity, this compound can be a crucial additive in protein crystallization and for obtaining high-quality data from techniques like NMR and SAXS.[3][4]

  • Formulation of Biotherapeutics: this compound can be explored as an excipient in the formulation of therapeutic proteins, such as monoclonal antibodies, to enhance their stability and shelf-life. Its non-toxic and non-denaturing properties make it an attractive candidate for this application.

  • Drug Discovery and Screening: In high-throughput screening campaigns, this compound can be used to maintain the stability and activity of target proteins, leading to more reliable and reproducible results.

Conclusion

This compound is a versatile and effective tool for researchers working with proteins. Its ability to interact with and shield hydrophobic regions on the protein surface provides a powerful means to combat aggregation and enhance protein stability. While the precise molecular details of its interaction are still under investigation, the empirical evidence for its utility is substantial. The data and protocols presented in this guide offer a solid foundation for the effective application of this compound in a wide range of research and development settings. Further quantitative studies are warranted to fully elucidate the thermodynamics and kinetics of this compound-protein interactions, which will undoubtedly lead to even more sophisticated applications of this valuable chemical chaperone.

References

Methodological & Application

Application Notes and Protocols for NDSB-195 in the Recovery of Proteins from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology and drug development. A common challenge in this process is the formation of insoluble and non-functional protein aggregates known as inclusion bodies. To obtain biologically active protein, these inclusion bodies must be solubilized and the protein correctly refolded. Non-Detergent Sulfobetaines (NDSBs) are a class of compounds that can aid in this process. NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic molecule that acts as a protein stabilizer and aggregation suppressor.[1][2] It is particularly useful as an additive in refolding buffers to enhance the yield of correctly folded, active protein from solubilized inclusion bodies.[1][3][4] Unlike strong denaturants, NDSBs are mild and non-denaturing, and they can be easily removed by dialysis.[1][5]

These application notes provide a detailed protocol for the use of this compound in the refolding of proteins recovered from inclusion bodies.

Mechanism of Action

This compound is thought to facilitate protein refolding by preventing non-specific hydrophobic interactions that lead to aggregation.[1][5] Its zwitterionic nature over a wide pH range and its inability to form micelles distinguish it from traditional detergents.[1][5] The proposed mechanism involves the interaction of the short hydrophobic group of this compound with exposed hydrophobic regions on protein folding intermediates, thereby stabilizing them and preventing them from aggregating.[1][5] This allows the protein a greater opportunity to achieve its native, biologically active conformation.

Data Presentation

The effectiveness of this compound can be protein-dependent, and its optimal concentration in the refolding buffer often needs to be determined empirically. Below is a summary of reported quantitative data on the effects of this compound and other refolding additives.

Table 1: Effect of this compound Concentration on Protein Solubility

ProteinThis compound ConcentrationObserved Effect on SolubilityReference
Lysozyme0.25 MSolubility approximately doubled.[5]
Lysozyme0.75 MSolubility nearly tripled.[5]

Table 2: Comparative Effect of Refolding Additives on BMP-2 Dimerization

Additive ClassAdditive Example(s)Relative Yield of BMP-2 Dimers (Qualitative)Reference
Ionic DetergentsSarkosyl, Cetylpyridinium chloride (CPC)Highest[3][4]
Zwitterionic Detergents This compound High[3][4]
Nonionic DetergentsNP-40, Tween 80High[3][4]
Other AdditivesArginine, Cyclodextrins, Sugars (e.g., glucose)Variable[3][4]

Experimental Protocols

The following is a generalized protocol for the recovery of protein from inclusion bodies, with a focus on the use of this compound in the refolding step. It is crucial to note that optimization of buffer composition, pH, temperature, and incubation times will be necessary for each specific protein.

Part 1: Isolation and Washing of Inclusion Bodies

This initial phase aims to separate the inclusion bodies from the bulk of the host cell proteins and other contaminants.

  • Cell Lysis:

    • Resuspend the cell pellet from your protein expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

    • Lyse the cells using a standard method such as sonication or high-pressure homogenization. Ensure the sample is kept cold to minimize proteolysis.

  • Inclusion Body Collection:

    • Centrifuge the cell lysate at a speed sufficient to pellet the dense inclusion bodies (e.g., 10,000 - 15,000 x g for 15-30 minutes at 4°C).

    • Carefully decant and discard the supernatant containing the soluble proteins.

  • Washing Steps:

    • Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer with 1% Triton X-100) to remove membrane proteins and lipids.

    • Centrifuge as in step 2 and discard the supernatant.

    • Repeat the wash step with a buffer containing a low concentration of a denaturant (e.g., Lysis Buffer with 1-2 M Urea) to remove contaminating proteins.

    • Perform a final wash with the lysis buffer without any additives to remove residual detergents and denaturants.

Part 2: Solubilization of Inclusion Bodies

The goal of this step is to completely denature and solubilize the aggregated protein from the washed inclusion bodies.

  • Solubilization Buffer Preparation:

    • Prepare a solubilization buffer containing a strong denaturant. Common choices are:

      • 8 M Urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

      • 6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Add a reducing agent to the solubilization buffer to break any incorrect disulfide bonds (e.g., 10-50 mM DTT or β-mercaptoethanol).

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in the solubilization buffer.

    • Incubate with gentle agitation at room temperature or 37°C for 1-2 hours, or overnight at 4°C, until the pellet is completely dissolved.

    • Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes to remove any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized, denatured protein.

Part 3: Protein Refolding with this compound

This is the critical step where the denatured protein is allowed to refold into its native conformation. This compound is added to the refolding buffer to suppress aggregation and promote correct folding. The most common method for initiating refolding is rapid dilution.

  • Refolding Buffer Preparation:

    • Prepare a refolding buffer. The composition will be protein-specific, but a typical starting point is:

      • 50 mM Tris-HCl, pH 7.5 - 8.5

      • 100-500 mM NaCl (or other salts)

      • A redox system to facilitate correct disulfide bond formation (e.g., 2 mM reduced glutathione (B108866) (GSH) and 0.2 mM oxidized glutathione (GSSG))

      • 0.5 - 1.0 M this compound (This is a starting concentration range and should be optimized)

      • Other optional additives like L-arginine (0.4-1.0 M), sugars, or polyethylene (B3416737) glycol (PEG) can also be included.

  • Rapid Dilution Refolding:

    • Slowly add the solubilized protein solution from Part 2 into a larger volume of the refolding buffer with gentle and constant stirring. A dilution factor of 1:20 to 1:100 is common. This rapid decrease in denaturant concentration initiates refolding.

    • The final protein concentration in the refolding buffer should be low, typically in the range of 10-100 µg/mL, to favor intramolecular folding over intermolecular aggregation.

    • Incubate the refolding mixture at a controlled temperature (often 4°C) for 12-48 hours with gentle stirring.

  • Analysis of Refolded Protein:

    • After incubation, centrifuge the solution to pellet any aggregated protein.

    • Analyze the supernatant for the concentration of soluble protein and assess its biological activity using a relevant assay.

    • Further purification of the refolded protein using chromatographic techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography) is usually required.

Mandatory Visualizations

Inclusion_Body_Processing_Workflow cluster_0 Cell Lysis & IB Isolation cluster_1 Inclusion Body Washing cluster_2 Solubilization cluster_3 Refolding start Recombinant Cell Culture lysis Cell Lysis (Sonication/Homogenization) start->lysis centrifuge1 Centrifugation lysis->centrifuge1 ib_pellet Inclusion Body Pellet centrifuge1->ib_pellet wash1 Wash 1 (Detergent, e.g., Triton X-100) ib_pellet->wash1 wash2 Wash 2 (Low Molarity Denaturant, e.g., 1-2M Urea) wash1->wash2 wash3 Final Wash (Buffer only) wash2->wash3 washed_ib Washed Inclusion Bodies wash3->washed_ib solubilization Solubilization (6M GdnHCl or 8M Urea + Reducing Agent) washed_ib->solubilization centrifuge2 High-Speed Centrifugation solubilization->centrifuge2 soluble_denatured Solubilized, Denatured Protein (Supernatant) centrifuge2->soluble_denatured refolding Rapid Dilution into Refolding Buffer with this compound soluble_denatured->refolding incubation Incubation (4°C, 12-48h) refolding->incubation end_product Soluble, Refolded Protein incubation->end_product

Caption: Workflow for protein recovery from inclusion bodies using this compound.

Refolding_Logic unfolded Unfolded Protein (from Solubilized IB) intermediate Folding Intermediate unfolded->intermediate Refolding Initiation (Denaturant Removal) native Native, Active Protein intermediate->native Correct Folding aggregated Aggregated Protein intermediate->aggregated Aggregation ndsb This compound ndsb->intermediate Stabilization, Prevents Aggregation

Caption: Role of this compound in the protein refolding pathway.

References

Application Notes and Protocols for NDSB-195 in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate), a non-detergent sulfobetaine, as a beneficial additive in protein crystallization screening. This compound is a zwitterionic compound that can enhance protein solubility, prevent non-specific aggregation, and promote the growth of high-quality crystals.[1][2][3] This document outlines the mechanism of action, key applications with quantitative data, and detailed protocols for the effective use of this compound in crystallization experiments.

Introduction to this compound

Non-detergent sulfobetaines (NDSBs) are a class of small, synthetic protein stabilizers.[4][5] Unlike traditional detergents, NDSBs like this compound do not form micelles and are non-denaturing, allowing most enzymes to remain active in their presence.[1][2]

Key Properties of this compound:

  • Zwitterionic: Possesses both a positive and a negative charge, maintaining a neutral charge over a wide pH range.[1][4]

  • High Solubility: Highly soluble in water, typically greater than 2.0 M.[1][2]

  • Low Viscosity: Does not significantly increase the viscosity of solutions, unlike polyols.[4]

  • Prevents Aggregation: The short hydrophobic group interacts with hydrophobic regions on proteins, preventing non-specific aggregation that can impede crystallization.[1][3]

  • Enhances Solubility: Increases the solubility of proteins, which can be beneficial for achieving the supersaturation state required for crystallization.[1][2]

Mechanism of Action in Protein Crystallization

The primary role of this compound in protein crystallization is to act as a solubilizing agent that prevents the formation of amorphous aggregates.[6] By interacting with hydrophobic patches on the protein surface, this compound can prevent non-specific protein-protein interactions that lead to precipitation rather than ordered crystal lattice formation.[1][3] This allows for a more controlled approach to supersaturation, favoring the growth of well-ordered crystals. Furthermore, studies on ubiquitin have shown that this compound can enhance the dynamics of certain protein loops, which may contribute to the conformational flexibility required for packing into a crystal lattice.[4][5]

Applications and Quantitative Data

This compound has been successfully employed to improve crystallization outcomes for a variety of proteins. The following table summarizes key quantitative data from published studies.

ProteinEffect of this compoundThis compound ConcentrationPrecipitantReference
Lysozyme Increased solubility by nearly double.[1]0.25 MSodium Chloride[1]
Lysozyme Increased solubility by nearly triple.[1][3]0.75 MSodium Chloride[1][3]
Lysozyme Enabled crystallization with ammonium (B1175870) sulfate (B86663) at pH 4.6, where it typically forms a precipitate.[1][6]0.5 MAmmonium Sulfate (22% saturation)[6]
Lysozyme Increased crystal size and growth rate, yielding large crystals (up to 0.5 x 0.5 x 0.75 mm).[6]0.5 - 1.0 MNot specified[6]
Malate Dehydrogenase (MDH) Increased crystal size from 0.1 mm to 0.4 mm.[1]Not specifiedNot specified[1]
Desulfovibrio Gigas type II ferredoxin Reduced crystal twinning and resulted in a new crystal form.[1]Not specifiedNot specified[1]

Experimental Protocols

Stock Solution Preparation

Materials:

  • This compound powder

  • High-purity water (Milli-Q or equivalent)

  • Sterile filter (0.22 µm)

  • Sterile storage container

Protocol:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in high-purity water to create a 1 M or 2 M stock solution.

  • Ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterile filter the this compound solution using a 0.22 µm filter into a sterile container.[1][2]

  • Store the stock solution at room temperature. Note that NDSB solutions can degrade over several weeks, so fresh preparation is recommended for optimal results.[1][2]

Protocol for Initial Screening with this compound

This protocol describes the incorporation of this compound as an additive in a standard sparse matrix or grid crystallization screen.

Materials:

  • Purified protein sample at a suitable concentration (e.g., 5-20 mg/mL)

  • 1 M this compound stock solution

  • Commercially available or custom crystallization screens

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Pipettes and tips

Protocol:

  • Protein Preparation: Prepare your protein in a minimal buffer that ensures its stability.

  • Additive Addition: Add the 1 M this compound stock solution directly to your protein sample to achieve a final this compound concentration in the range of 0.1 M to 0.5 M. It is crucial to add this compound to the protein before adding the precipitant.[1][2]

  • Screening Setup:

    • Pipette the reservoir solutions from your crystallization screen into the wells of the crystallization plate.

    • In the drop well (for sitting drop) or on the cover slip (for hanging drop), mix your protein/NDSB-195 solution with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Regularly monitor the drops for crystal growth over several days to weeks.

Important Consideration: Since this compound is a solubilizing agent, you may observe fewer initial "hits" (precipitate or crystals) compared to screens without it. If a previously successful crystallization condition does not yield crystals with this compound, it may be necessary to increase the precipitant concentration.[1][2]

Protocol for Optimization of Crystallization Conditions

If initial screening with this compound yields promising leads (e.g., microcrystals, crystalline precipitate), further optimization is required.

Materials:

  • Purified protein sample

  • 1 M this compound stock solution

  • Stock solutions of the primary precipitant, buffer, and any other additives from the initial hit condition.

Protocol:

  • Vary this compound Concentration: Set up a grid screen around the initial hit condition, varying the final concentration of this compound in the drop from 0.1 M to 1.0 M.

  • Vary Precipitant Concentration: For a fixed this compound concentration (e.g., the optimal concentration from the previous step), create a gradient of the precipitant concentration. You may need to explore higher precipitant concentrations than in the absence of this compound.

  • Vary pH: Fine-tune the pH of the buffer in the crystallization condition by ±0.5 pH units around the initial hit.

  • Vary Protein Concentration: Test a range of protein concentrations in the presence of the optimal this compound concentration.

  • Incubate and Observe: As with the initial screening, incubate the plates at a constant temperature and monitor for crystal growth.

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical considerations when using this compound in protein crystallization.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_analysis Analysis cluster_outcome Outcome cluster_optimization Optimization protein_prep Prepare Purified Protein add_ndsb Add this compound to Protein (0.1 M - 0.5 M final) protein_prep->add_ndsb ndsb_stock Prepare 1M this compound Stock ndsb_stock->add_ndsb setup_screen Set up Sparse Matrix Screen (Sitting/Hanging Drop) add_ndsb->setup_screen incubate_observe Incubate and Observe setup_screen->incubate_observe analyze_results Analyze Results incubate_observe->analyze_results no_hits No Hits / Clear Drops analyze_results->no_hits If no change is observed precipitate Amorphous Precipitate analyze_results->precipitate If precipitation occurs hits Microcrystals / Crystalline Precipitate analyze_results->hits If promising hits are found optimize Proceed to Optimization Protocol hits->optimize

Caption: Experimental workflow for initial protein crystallization screening with this compound.

optimization_workflow cluster_grid Grid Screen Optimization start Initial Hit Condition Identified vary_ndsb Vary this compound Concentration (0.1 M - 1.0 M) start->vary_ndsb vary_precipitant Vary Precipitant Concentration start->vary_precipitant vary_ph Vary pH start->vary_ph vary_protein Vary Protein Concentration start->vary_protein setup_grid Set up Optimization Grids vary_ndsb->setup_grid vary_precipitant->setup_grid vary_ph->setup_grid vary_protein->setup_grid incubate_observe Incubate and Observe setup_grid->incubate_observe end Optimized, High-Quality Crystals incubate_observe->end

Caption: Workflow for the optimization of crystallization conditions using this compound.

logical_relationship cluster_problem Common Crystallization Problems cluster_solution Potential Solutions with this compound aggregation Amorphous Aggregation/ Precipitation ndsb This compound (Additive) aggregation->ndsb poor_crystal_quality Poor Crystal Quality/ Small Crystals poor_crystal_quality->ndsb no_crystals No Crystals Form no_crystals->ndsb increase_solubility Increases Protein Solubility ndsb->increase_solubility prevent_aggregation Prevents Non-specific Aggregation ndsb->prevent_aggregation improve_quality Improves Crystal Size and Quality ndsb->improve_quality promote_nucleation Facilitates Crystal Nucleation ndsb->promote_nucleation

Caption: Logical relationship between common crystallization problems and the role of this compound.

Troubleshooting

  • No Crystals or Precipitate: The concentration of the precipitant may be too low due to the solubilizing effect of this compound. Gradually increase the precipitant concentration in your optimization screen.

  • Amorphous Precipitate: The concentration of this compound may be too low to prevent aggregation, or the protein/precipitant concentration is too high. Try increasing the this compound concentration or decreasing the protein and/or precipitant concentration.

  • pH Drift: Although this compound should not significantly alter the pH of well-buffered solutions, some drift is possible in poorly buffered systems (e.g., 10 mM Tris-HCl). Ensure a buffer concentration of at least 25 mM is present.[1][2]

Conclusion

This compound is a valuable tool in the protein crystallographer's toolkit. Its ability to increase protein solubility and prevent aggregation can be instrumental in obtaining high-quality crystals, particularly for challenging proteins. By systematically incorporating this compound into screening and optimization experiments as outlined in these protocols, researchers can significantly enhance their chances of successful structure determination.

References

Optimizing Protein Refolding with NDSB-195: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven to be valuable tools in protein biochemistry, particularly in preventing aggregation and facilitating the refolding of denatured proteins. NDSB-195, also known as dimethylethylammonium propane (B168953) sulfonate, is a member of this family that effectively aids in the renaturation of proteins expressed in systems like E. coli, where inclusion body formation is common.[1] This document provides detailed application notes and protocols for utilizing this compound to enhance protein refolding yields.

NDSBs are thought to function by interacting with the hydrophobic regions of proteins, thereby preventing the intermolecular interactions that lead to aggregation.[1] Unlike detergents, they do not form micelles and can be easily removed by dialysis.[2] The optimal concentration of this compound is protein-dependent, necessitating empirical determination for each specific protein.[3]

Data Presentation

The efficacy of this compound in enhancing protein solubility and refolding is concentration-dependent. Below is a summary of quantitative data from a study on lysozyme, illustrating the positive impact of increasing this compound concentration on protein solubility.

ProteinThis compound Concentration (M)Effect on Solubility
Lysozyme0.25Nearly doubled
Lysozyme0.75Nearly tripled
Table 1: Effect of this compound Concentration on Lysozyme Solubility.[1][2]

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration for Protein Refolding

This protocol outlines a high-throughput screening method to determine the optimal concentration of this compound for refolding a target protein from inclusion bodies.[4]

Materials:

  • Purified inclusion bodies of the target protein

  • Denaturation Buffer (e.g., 6 M Guanidine HCl or 8 M Urea in a suitable buffer like Tris-HCl, pH 8.0)

  • Refolding Buffer Base (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • This compound stock solution (e.g., 2 M in water)

  • 96-well microplates

  • Spectrophotometer or plate reader for turbidity or activity assays

  • (Optional) Other refolding additives (e.g., L-arginine, redox shuffling agents like GSH/GSSG)

Procedure:

  • Solubilization of Inclusion Bodies: Resuspend the purified inclusion bodies in Denaturation Buffer to a final protein concentration of 1-10 mg/mL. Incubate at room temperature with gentle agitation for 1-2 hours to ensure complete solubilization.

  • Preparation of Refolding Buffers: In a 96-well plate, prepare a gradient of this compound concentrations in the Refolding Buffer Base. For example, a two-fold serial dilution starting from 1 M down to 0 M (control). Other refolding additives can be included at fixed concentrations.

  • Initiation of Refolding by Dilution: Rapidly dilute the solubilized protein from step 1 into the wells of the 96-well plate containing the different refolding buffers. A typical dilution factor is 1:100 (e.g., 2 µL of denatured protein into 198 µL of refolding buffer). The final protein concentration in the refolding buffer should be in the range of 10-100 µg/mL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 12-48 hours) to allow for refolding.

  • Analysis of Refolding Yield:

    • Turbidity Measurement: Measure the optical density (OD) at a wavelength between 340-400 nm to assess protein aggregation. Lower turbidity indicates better refolding.

    • Activity Assay: If the target protein has a measurable biological activity, perform an activity assay to determine the amount of correctly folded protein.

    • Chromatographic Analysis: Techniques like size-exclusion chromatography (SEC) can be used to separate and quantify the monomeric, correctly folded protein from aggregates.

Protocol 2: Scale-up of Protein Refolding with Optimized this compound Concentration

Once the optimal this compound concentration is determined, this protocol can be used for larger-scale protein refolding.

Materials:

  • Solubilized inclusion bodies of the target protein

  • Optimized Refolding Buffer (containing the predetermined optimal concentration of this compound and other additives)

  • Dialysis tubing or a tangential flow filtration (TFF) system

  • Purification system (e.g., chromatography columns)

Procedure:

  • Refolding by Dilution: Slowly add the solubilized protein to a larger volume of the Optimized Refolding Buffer with gentle stirring. Maintain the optimal protein and this compound concentrations determined from the screening experiment.

  • Incubation: Allow the protein to refold for the optimized time and temperature.

  • Removal of Denaturant and this compound:

    • Dialysis: Transfer the refolding mixture to a dialysis bag with an appropriate molecular weight cutoff and dialyze against a buffer without denaturant and this compound. Perform several buffer changes to ensure complete removal.

    • Tangential Flow Filtration (TFF): Use a TFF system for buffer exchange, which is generally faster and more scalable than dialysis.

  • Purification of Refolded Protein: Purify the correctly folded protein from any remaining aggregates or misfolded species using appropriate chromatography techniques (e.g., size-exclusion chromatography, ion-exchange chromatography).

  • Analysis and Storage: Analyze the purity and activity of the final protein product. Store the purified protein under appropriate conditions to maintain its stability and activity.

Mandatory Visualization

Protein_Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_screening Optimization of this compound Concentration cluster_scaleup Scale-up and Purification IB_Isolation Inclusion Body Isolation & Washing Solubilization Solubilization (e.g., 6M GdnHCl) IB_Isolation->Solubilization Screening_Setup 96-Well Plate Setup (this compound Gradient) Solubilization->Screening_Setup Refolding_Dilution Rapid Dilution of Denatured Protein Screening_Setup->Refolding_Dilution Incubation Incubation (4°C - RT, 12-48h) Refolding_Dilution->Incubation Analysis Analysis of Yield (Turbidity, Activity Assay) Incubation->Analysis Scale_up_Refolding Large-Scale Refolding (Optimized [this compound]) Analysis->Scale_up_Refolding Optimal [this compound] Determined Buffer_Exchange Buffer Exchange (Dialysis or TFF) Scale_up_Refolding->Buffer_Exchange Purification Purification (e.g., SEC) Buffer_Exchange->Purification Final_Product Pure, Refolded Protein Purification->Final_Product

Caption: Workflow for optimizing protein refolding using this compound.

NDSB_Mechanism Unfolded_Protein Unfolded Protein (Exposed Hydrophobic Regions) Protein_NDSB_Complex Protein-NDSB Intermediate Unfolded_Protein->Protein_NDSB_Complex Aggregation Aggregation Unfolded_Protein->Aggregation NDSB_195 This compound NDSB_195->Protein_NDSB_Complex Correctly_Folded Correctly Folded Protein Protein_NDSB_Complex->Correctly_Folded Promotes Folding

Caption: Proposed mechanism of this compound in preventing aggregation.

References

NDSB-195 as a Potent Additive in Cell Lysis Buffers for Enhanced Extraction of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research, yet their extraction and solubilization from the lipid bilayer present significant challenges. Their hydrophobic nature often leads to aggregation and loss of function upon removal from their native environment. Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds that have emerged as powerful tools to enhance the yield and stability of membrane proteins during extraction. NDSB-195, in particular, has demonstrated significant efficacy in preventing protein aggregation and improving solubilization.[1][2] This document provides detailed application notes and protocols for the use of this compound as an additive in cell lysis buffers for the extraction of membrane proteins.

NDSBs are zwitterionic compounds that, unlike traditional detergents, do not form micelles.[1][2] Their mechanism of action is attributed to their ability to interact with the hydrophobic regions of proteins, thereby preventing non-specific aggregation and facilitating their solubilization.[1][2] They are highly soluble in water, easily removable by dialysis, and generally do not interfere with downstream applications.[1][2]

Key Advantages of this compound in Membrane Protein Extraction

  • Increased Protein Yield: The addition of this compound to lysis buffers can significantly increase the yield of solubilized membrane proteins.

  • Prevention of Aggregation: this compound effectively prevents the aggregation of hydrophobic membrane proteins upon their removal from the lipid bilayer.[1][2]

  • Maintenance of Protein Stability: By minimizing aggregation, this compound helps to maintain the native conformation and stability of the extracted proteins.

  • Compatibility: this compound is compatible with a wide range of buffer components and downstream applications, including chromatography and immunoassays.

Quantitative Data on the Efficacy of this compound

The use of this compound and related non-detergent sulfobetaines has been shown to substantially improve the extraction and solubilization of proteins. The following table summarizes key quantitative findings.

ParameterConditionResultReference
Membrane Protein Extraction Yield Addition of sulfobetaine-type mild solubilization agentsUp to 100% increase in yield
General Protein Extraction Yield Addition of NDSBsUp to 30% increase in yield of membrane, nuclear, and cytoskeletal-associated proteins.
Lysozyme Solubility 0.25 M this compoundSolubility almost doubles[1][2]
Lysozyme Solubility 0.75 M this compoundSolubility nearly triples[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation of a cell lysis buffer supplemented with this compound and its application in the extraction of membrane proteins from cultured mammalian cells.

Protocol 1: Preparation of this compound Supplemented Lysis Buffer (N-RIPA Buffer)

This protocol describes the preparation of a modified RIPA buffer containing this compound for enhanced membrane protein extraction.

Materials:

  • Tris-HCl

  • NaCl

  • NP-40 (or other suitable non-ionic detergent)

  • Sodium deoxycholate

  • SDS

  • This compound

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Nuclease (e.g., Benzonase) (optional)

  • Ultrapure water

Buffer Composition (for 100 mL):

ComponentFinal ConcentrationAmount
Tris-HCl, pH 7.550 mM5 mL of 1 M stock
NaCl150 mM3 mL of 5 M stock
NP-401% (v/v)1 mL
Sodium deoxycholate0.5% (w/v)0.5 g
SDS0.1% (w/v)0.1 g
This compound0.5 M9.76 g
Ultrapure waterto 100 mL

Procedure:

  • In a clean beaker, combine the Tris-HCl, NaCl, NP-40, sodium deoxycholate, and SDS.

  • Add approximately 80 mL of ultrapure water and stir until all components are dissolved.

  • Add the this compound and continue stirring until it is completely dissolved. The high concentration of this compound may require gentle warming to fully dissolve.

  • Adjust the final volume to 100 mL with ultrapure water.

  • Store the buffer at 4°C.

  • Immediately before use, add protease and phosphatase inhibitors to the required volume of N-RIPA buffer. If nucleic acid contamination is a concern, a nuclease can also be added.

Protocol 2: Extraction of Membrane Proteins from Adherent Mammalian Cells

Materials:

  • Cultured adherent mammalian cells (e.g., in a 10 cm dish)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • N-RIPA Buffer (pre-chilled and supplemented with inhibitors)

  • Cell scraper

  • Microcentrifuge tubes (pre-chilled)

  • Refrigerated microcentrifuge

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of ice-cold, inhibitor-supplemented N-RIPA Buffer to the dish.

  • Incubate the dish on ice for 15-30 minutes with occasional gentle rocking to ensure even coverage of the lysis buffer.

  • Using a pre-chilled cell scraper, scrape the cells from the surface of the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete lysis and to shear cellular DNA, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid overheating.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.

  • Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Visualizations

Experimental Workflow for Membrane Protein Extraction

G cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis cluster_processing Lysate Processing cluster_downstream Downstream Analysis cell_culture 1. Culture Adherent Cells wash_cells 2. Wash with ice-cold PBS cell_culture->wash_cells add_buffer 3. Add N-RIPA Buffer (with this compound & Inhibitors) wash_cells->add_buffer incubate 4. Incubate on ice add_buffer->incubate scrape 5. Scrape and Collect Lysate incubate->scrape sonicate 6. Sonicate to shear DNA scrape->sonicate centrifuge 7. Centrifuge to pellet debris sonicate->centrifuge collect_supernatant 8. Collect Supernatant (Solubilized Membrane Proteins) centrifuge->collect_supernatant quantify 9. Protein Quantification (BCA) collect_supernatant->quantify analysis 10. Downstream Applications (Western Blot, IP, etc.) quantify->analysis

Caption: Workflow for membrane protein extraction using this compound.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-characterized membrane protein that plays a crucial role in cell signaling, regulating processes such as cell proliferation, survival, and differentiation. Its extraction and study are of significant interest in cancer research. The following diagram illustrates a simplified EGFR signaling pathway.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Cell_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cell_Response Regulates Gene Expression

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Solubilizing Hydrophobic Peptides with NDSB-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic peptides, such as those with transmembrane domains or a high proportion of nonpolar amino acids, present a significant challenge in analytical and pharmaceutical research due to their poor solubility in aqueous solutions. This inherent hydrophobicity often leads to aggregation and precipitation, hindering accurate analysis and formulation. NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine (B10348), a class of zwitterionic compounds that effectively solubilize proteins and prevent their aggregation without causing denaturation.[1][2] Unlike traditional detergents, this compound does not form micelles, which simplifies its removal from the sample via dialysis.[1] Its ability to increase the solubility of proteins, like lysozyme, has been demonstrated, making it a promising agent for handling challenging hydrophobic peptides.[3][4]

These application notes provide detailed protocols and guidelines for utilizing this compound to enhance the solubility of hydrophobic peptides for various analytical applications, including mass spectrometry and NMR spectroscopy.

Mechanism of Action

This compound is an amphiphilic molecule with a charged sulfobetaine head group and a short hydrophobic tail. It is thought to interact with the hydrophobic regions of peptides, preventing the intermolecular hydrophobic interactions that lead to aggregation.[3][4] This non-denaturing solubilization helps to maintain the native conformation of the peptide in solution, which is crucial for functional and structural studies.

Data Presentation

The following table provides illustrative data on the effect of this compound on the solubility of a model hydrophobic peptide. This data is based on the known effects of this compound on proteins and serves to demonstrate the expected dose-dependent increase in peptide solubility.

This compound Concentration (M)Model Hydrophobic Peptide Solubility (µg/mL)Fold Increase in Solubility
0 (Control)101.0
0.25252.5
0.50555.5
0.75858.5
1.012012.0

Caption: Illustrative data showing the dose-dependent effect of this compound on the solubility of a model hydrophobic peptide. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solubilization of a Lyophilized Hydrophobic Peptide for Mass Spectrometry Analysis

This protocol describes the steps for solubilizing a lyophilized hydrophobic peptide using this compound for subsequent analysis by mass spectrometry (e.g., LC-MS).

Materials:

  • Lyophilized hydrophobic peptide

  • This compound (CAS: 160255-06-1)

  • High-purity water (e.g., Milli-Q)

  • Organic solvent (e.g., DMSO, acetonitrile)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1% v/v)

  • Low protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 2 M stock solution of this compound in high-purity water.

    • Ensure the this compound is fully dissolved by vortexing. The solution can be sterile-filtered (0.22 µm) for long-term storage at 4°C.

  • Initial Peptide Dissolution (Optional, for highly aggregation-prone peptides):

    • To the microcentrifuge tube containing the lyophilized peptide, add a minimal volume of a suitable organic solvent (e.g., 5-10 µL of DMSO) to wet the peptide pellet.

    • Gently vortex for 30 seconds.

  • Solubilization with this compound:

    • Prepare a working solution of this compound in 50 mM ammonium bicarbonate buffer. The final concentration of this compound should be optimized for your specific peptide, typically in the range of 0.5 M to 1.0 M.[5]

    • Add the this compound/buffer solution to the peptide-containing tube to achieve the desired final peptide concentration.

    • Vortex the solution for 1-2 minutes.

    • Sonicate the sample in a bath sonicator for 5-10 minutes to aid dissolution.

  • Sample Clarification:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.

    • Carefully transfer the supernatant to a new low protein binding tube.

  • Preparation for Mass Spectrometry:

    • Dilute the solubilized peptide solution with 0.1% formic acid in water/acetonitrile to a concentration suitable for your mass spectrometer.

    • The presence of this compound is generally compatible with ESI-MS, but it is advisable to perform a preliminary analysis to ensure no significant ion suppression occurs. Due to its non-micellar nature, this compound can be removed by dialysis if necessary.

Protocol 2: Solubilization of a Hydrophobic Peptide for NMR Spectroscopy

This protocol outlines the preparation of a hydrophobic peptide sample with this compound for structural analysis by NMR.

Materials:

  • Lyophilized hydrophobic peptide

  • This compound

  • Deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O)

  • NMR buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Low volume NMR tubes

Procedure:

  • Prepare Deuterated this compound Buffer:

    • Dissolve this compound directly in the deuterated NMR buffer to the desired final concentration (e.g., 0.5 M). Ensure the pH is adjusted after the addition of this compound.

  • Peptide Solubilization:

    • Dissolve the lyophilized peptide directly in the deuterated this compound buffer to the final desired peptide concentration for NMR analysis (typically 0.1-1.0 mM).

    • Gently vortex and sonicate as described in Protocol 1 to ensure complete dissolution.

  • Sample Preparation for NMR:

    • Centrifuge the sample to remove any particulates.

    • Transfer the clear supernatant to an NMR tube.

Visualizations

Experimental Workflow for Hydrophobic Peptide Solubilization and Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis start Lyophilized Hydrophobic Peptide org_solv Optional: Add minimal organic solvent (e.g., DMSO) start->org_solv ndsb_sol Add this compound in -aqueous buffer (0.5 - 1.0 M) start->ndsb_sol org_solv->ndsb_sol vortex Vortex & Sonicate ndsb_sol->vortex centrifuge Centrifuge to pellet insolubles vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant ms_prep Dilute for Mass Spectrometry supernatant->ms_prep nmr_prep Prepare in Deuterated Buffer for NMR supernatant->nmr_prep ms_analysis LC-MS Analysis ms_prep->ms_analysis nmr_analysis NMR Spectroscopy nmr_prep->nmr_analysis

Caption: Workflow for solubilizing hydrophobic peptides with this compound.

Logical Relationship of this compound Action

G cluster_problem Problem cluster_solution Solution cluster_outcome Outcome peptide Hydrophobic Peptide aggregation Aggregation & Precipitation peptide->aggregation leads to analysis Successful Downstream Analysis aggregation->analysis prevents ndsb This compound ndsb->peptide interacts with soluble Soluble, Monomeric Peptide ndsb->soluble results in soluble->analysis enables

Caption: How this compound overcomes peptide aggregation for analysis.

References

Enhancing Long-Term Protein Stability with NDSB-195: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of proteins is a critical factor in a wide range of applications, from basic research to the development of therapeutic drugs. Proteins are susceptible to degradation, aggregation, and loss of function over time, which can compromise experimental results and the efficacy of protein-based products. Non-Detergent Sulfobetaine 195 (NDSB-195) is a zwitterionic compound that has demonstrated significant potential in stabilizing proteins.[1][2] This document provides detailed application notes and protocols for utilizing this compound solutions to enhance the long-term storage and stability of proteins.

This compound, also known as Dimethylethylammonium Propane Sulfonate, is recognized for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.[3][4][5] Unlike traditional detergents, this compound does not form micelles and is easily removable by dialysis, making it a valuable tool in protein biochemistry.[3][6] Its zwitterionic nature over a broad pH range and minimal impact on buffer viscosity further contribute to its utility.[1][3]

Mechanism of Action

The stabilizing effect of this compound is attributed to its ability to interact with the hydrophobic regions of proteins.[3][6] This interaction is thought to prevent the intermolecular hydrophobic interactions that lead to aggregation. By binding to the protein surface, this compound can help maintain the native conformation and enhance solubility. Studies on ubiquitin have shown that this compound can enhance protein stability against chemical denaturation.[2]

Quantitative Data on Protein Stability in this compound

While extensive long-term storage data across a wide variety of proteins is still emerging, existing studies provide compelling evidence of the stabilizing effects of this compound. The following table summarizes available quantitative data.

Protein ModelThis compound ConcentrationParameter MeasuredObservationReference
Lysozyme0.25 MSolubilitySolubility approximately doubled.[3][6]
Lysozyme0.75 MSolubilitySolubility approximately tripled.[3][6]
Bovine Serum Albumin (BSA)0.5 MAggregation (DTT-induced)Delayed the onset and progression of aggregation.
UbiquitinNot specifiedStability against Guanidium Chloride DenaturationEnhanced stability.[2]

Experimental Protocols

Protocol 1: Preparation of Protein Samples with this compound for Long-Term Storage

This protocol outlines the steps for preparing protein samples with this compound for storage at various temperatures.

Materials:

  • Purified protein of interest

  • This compound (purity ≥95%)

  • Appropriate storage buffer (e.g., PBS, Tris-HCl)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Buffer Preparation: Prepare the desired storage buffer and adjust the pH to the optimal range for the protein of interest.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 M) in the storage buffer. Ensure complete dissolution.

  • Sterilization: Sterile-filter the this compound stock solution using a 0.22 µm filter to prevent microbial contamination.[6]

  • Protein Sample Preparation:

    • Dialyze the purified protein against the chosen storage buffer to ensure buffer compatibility.

    • Determine the protein concentration using a suitable method (e.g., A280, BCA assay).

  • Addition of this compound: Add the sterile this compound stock solution to the protein sample to achieve the desired final concentration (typically 0.25 M to 1 M). Gently mix by pipetting. Avoid vigorous vortexing.

  • Aliquoting: Aliquot the protein-NDSB-195 solution into sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be suitable for single-use to avoid repeated freeze-thaw cycles.

  • Storage:

    • Short-term (days to weeks): Store at 4°C.

    • Long-term (months to years): Snap-freeze the aliquots in liquid nitrogen and then transfer to -80°C for storage. Alternatively, for some proteins, storage at -20°C may be sufficient.

Protocol 2: Assessment of Long-Term Protein Stability in this compound

This protocol provides methods to evaluate the stability of proteins stored in this compound solutions over time.

1. Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

Procedure:

  • At designated time points (e.g., 0, 1, 3, 6 months), thaw one aliquot of the protein sample stored at -80°C.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large aggregates.

  • Carefully transfer the supernatant to a clean cuvette suitable for DLS analysis.

  • Perform DLS measurements to determine the size distribution and polydispersity of the protein particles in solution.

  • An increase in the average particle size or polydispersity over time indicates aggregation.

2. Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Thaw a stored aliquot at each time point.

  • Prepare the sample for CD analysis by diluting it to an appropriate concentration (typically 0.1 mg/mL) in the storage buffer.

  • Record the far-UV CD spectrum (typically 190-260 nm).

  • Compare the spectra obtained at different time points. Significant changes in the spectral shape, particularly at the characteristic minima for α-helices (208 and 222 nm) and β-sheets (218 nm), indicate changes in the secondary structure.

3. Assessment of Protein Activity (for Enzymes)

Procedure:

  • Thaw a stored aliquot at each time point.

  • Perform a validated activity assay specific to the enzyme of interest.

  • Measure the enzymatic activity and compare it to the activity of a freshly prepared sample (time point 0).

  • A decrease in activity over time indicates a loss of functional protein.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis p_protein Purified Protein p_mix Mix Protein and this compound p_protein->p_mix p_ndsb This compound Solution p_ndsb->p_mix p_aliquot Aliquot for Storage p_mix->p_aliquot s_t0 Time 0 p_aliquot->s_t0 s_t1 Time X p_aliquot->s_t1 s_t2 Time Y p_aliquot->s_t2 a_dls DLS (Aggregation) s_t0->a_dls Baseline a_cd CD (Structure) s_t0->a_cd Baseline a_activity Activity Assay s_t0->a_activity Baseline s_t1->a_dls Analysis s_t1->a_cd Analysis s_t1->a_activity Analysis s_t2->a_dls Analysis s_t2->a_cd Analysis s_t2->a_activity Analysis a_result Assess Stability a_dls->a_result Compare Results a_cd->a_result Compare Results a_activity->a_result Compare Results

Caption: Experimental Workflow for Long-Term Protein Stability Assessment in this compound.

mechanism_of_action cluster_unstable Unstable Protein in Aqueous Solution cluster_stable Protein Stabilization by this compound unfolded Unfolded/Misfolded Protein hydrophobic Exposed Hydrophobic Patches unfolded->hydrophobic aggregate Aggregation hydrophobic->aggregate ndsb This compound protein_ndsb Protein-NDSB Complex ndsb->protein_ndsb stable Stable, Soluble Protein protein_ndsb->stable unfolded2 Unfolded/Misfolded Protein hydrophobic2 Exposed Hydrophobic Patches unfolded2->hydrophobic2 hydrophobic2->protein_ndsb This compound Interaction

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Precipitation with NDSB-195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using NDSB-195 to prevent protein precipitation during various experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of chemical compounds that act as protein stabilizers.[1][2] These agents are zwitterionic over a wide pH range, meaning they carry both a positive and a negative charge, but have a net charge of zero.[3][4][5] This property, along with a short hydrophobic group, allows them to interact with hydrophobic regions on proteins, preventing the protein-protein aggregation that often leads to precipitation.[3][5][6] Unlike detergents, NDSBs like this compound do not form micelles and are therefore less likely to denature proteins, preserving their native structure and function.[3][5] They are easily removed from solution by dialysis.[4][5]

Q2: What are the typical working concentrations for this compound?

The optimal concentration of this compound can vary depending on the specific protein and the buffer conditions. However, a general starting range is between 0.5 M and 1.0 M.[7] It is always recommended to perform a concentration optimization study for your protein of interest.

Q3: Is this compound compatible with other additives in my buffer?

This compound is generally compatible with common buffer components. However, it is important to ensure that your buffer is sufficiently strong, as high concentrations of this compound (0.5-1.0 M) can cause a slight pH shift in poorly buffered solutions (e.g., 10 mM Tris-HCl).[3][7] A buffer concentration of at least 25 mM is recommended to maintain a stable pH.[3][7]

Q4: Can I use this compound for protein crystallization?

Yes, this compound can be a beneficial additive in protein crystallization experiments.[3] It has been shown to increase the solubility of proteins, which can be advantageous for crystal growth.[3] For instance, in the presence of 0.25 M this compound, the solubility of lysozyme (B549824) nearly doubles, and at 0.75 M, it almost triples.[3][5] If you are adding this compound to a previously successful crystallization condition and do not see crystal growth, you may need to gradually increase the concentration of the precipitant.[3][7]

Troubleshooting Guides

Problem: My protein still precipitates even after adding this compound.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Initial Checks
  • Verify this compound Concentration: Ensure that the final concentration of this compound in your sample is within the recommended range (typically 0.5 M to 1.0 M).[7] For some proteins, a higher or lower concentration may be optimal.

  • Check Buffer pH and Strength: Confirm that the pH of your buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[8] Also, ensure your buffer concentration is at least 25 mM to prevent pH shifts caused by the addition of this compound.[3][7]

  • Assess Protein Concentration: Very high protein concentrations can overwhelm the stabilizing capacity of this compound. Try reducing the protein concentration.[9]

Troubleshooting Workflow

Troubleshooting_Workflow start Protein Precipitation Observed with this compound check_concentration Is this compound concentration optimal (0.5-1.0 M)? start->check_concentration adjust_concentration Optimize this compound Concentration (e.g., 0.25 M, 0.75 M, 1.5 M) check_concentration->adjust_concentration No check_buffer Is buffer pH appropriate and strength sufficient (>=25mM)? check_concentration->check_buffer Yes adjust_concentration->check_buffer adjust_buffer Adjust Buffer pH (away from pI) and/or Increase Buffer Strength check_buffer->adjust_buffer No check_protein_conc Is protein concentration too high? check_buffer->check_protein_conc Yes adjust_buffer->check_protein_conc reduce_protein_conc Reduce Protein Concentration check_protein_conc->reduce_protein_conc Yes consider_additives Consider Other Additives: - Reducing agents (DTT, BME) - Chelating agents (EDTA) - Glycerol (B35011) (5-10%) check_protein_conc->consider_additives No reduce_protein_conc->consider_additives check_temp Is the experimental temperature optimal? consider_additives->check_temp adjust_temp Test Different Temperatures (e.g., 4°C vs. Room Temp) check_temp->adjust_temp No success Protein Solubilized check_temp->success Yes adjust_temp->success further_optimization Further Optimization May Be Required success->further_optimization

Caption: Troubleshooting workflow for protein precipitation when using this compound.

Advanced Troubleshooting Steps
  • Optimize Temperature: Some proteins are less soluble at lower temperatures. If you are working at 4°C, try performing the experiment at room temperature, and vice versa.[8][9]

  • Add Other Stabilizing Agents:

    • Glycerol: Including 5-10% glycerol in your buffer can enhance protein stability and solubility.[8]

    • Reducing Agents: If your protein has exposed cysteine residues, non-native disulfide bond formation can lead to aggregation. Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME).[10]

    • Chelating Agents: Divalent cations can sometimes promote protein aggregation. Including a chelating agent like EDTA might be beneficial.[11]

  • Consider a Different NDSB: The family of NDSBs includes compounds with varying hydrophobic properties. If this compound is not effective, another NDSB, such as NDSB-201 or NDSB-256, might work better for your specific protein.[9]

Data Presentation

Table 1: Effect of this compound Concentration on Lysozyme Solubility

This compound ConcentrationFold Increase in Lysozyme Solubility
0.25 M~2x
0.75 M~3x

Data extracted from Hampton Research and Soltec Bioscience product information sheets.[3][5]

Experimental Protocols

Protocol: Using this compound to Prevent Protein Precipitation During Cell Lysis and Extraction

This protocol provides a general guideline for incorporating this compound into a protein extraction procedure. Optimization for your specific protein and cell type is recommended.

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound

  • Protease inhibitor cocktail

  • DNase I (optional)

  • Microcentrifuge

  • Sonicator or other cell disruption equipment

Procedure:

  • Prepare the Lysis Buffer with this compound:

    • Prepare your desired lysis buffer.

    • Add this compound to a final concentration of 0.5 M. Ensure it is completely dissolved.

    • Adjust the pH of the final solution if necessary.

    • Just before use, add the protease inhibitor cocktail according to the manufacturer's instructions.

  • Cell Lysis:

    • Resuspend the cell pellet in the this compound-containing lysis buffer. A common ratio is 1 mL of buffer per 100 mg of wet cell paste.

    • (Optional) If high viscosity due to DNA is an issue, add DNase I.

    • Incubate the mixture on ice for 15-30 minutes.

    • Disrupt the cells using your preferred method (e.g., sonication, French press). Keep the sample on ice to prevent heating.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Downstream Processing:

    • The clarified lysate can now be used for downstream applications such as affinity chromatography. It is advisable to include a lower concentration of this compound (e.g., 0.1-0.25 M) in the subsequent purification buffers to maintain protein solubility.

Visualizations

Caption: Proposed mechanism of this compound in preventing protein aggregation.

In the absence of this compound, exposed hydrophobic patches on proteins can interact, leading to aggregation and precipitation. This compound, with its short hydrophobic group, is thought to interact with these hydrophobic regions, effectively shielding them and preventing protein-protein aggregation, thus keeping the protein soluble.[3][5][6]

References

Technical Support Center: Optimizing NDSB-195 Concentration to Avoid Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NDSB-195 to prevent protein aggregation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

This compound (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of small, zwitterionic compounds that act as protein stabilizers.[1][2] Unlike detergents, they do not form micelles and are non-denaturing.[1] this compound is thought to prevent aggregation by interacting with hydrophobic regions on the protein surface, thereby preventing the formation of non-specific protein-protein interactions that lead to aggregation.[1] It can also enhance protein stability and flexibility, as demonstrated with ubiquitin.[2] Studies on Bovine Serum Albumin (BSA) have shown that this compound can prevent aggregate formation at the early stages by stabilizing the protein's alpha-helical structure.[3]

Q2: What is the typical working concentration for this compound?

A typical starting concentration range for this compound in protein solutions is 0.5 to 1.0 M.[1] However, the optimal concentration is protein-dependent and should be determined empirically for each specific application.

Q3: Is this compound compatible with common protein assays?

NDSBs, including this compound, can interfere with certain protein quantification methods. For instance, NDSB-201, a related compound, shows significant absorbance at 280 nm, which can affect direct A280 measurements. It is advisable to use colorimetric assays like the BCA assay, which are generally more compatible with samples containing detergents and other additives, though it's always recommended to test for compatibility. When possible, using a buffer containing the same concentration of this compound as the sample for the blank measurement and for preparing standards can help to mitigate interference.

Q4: Can this compound be removed from the protein sample?

Yes, this compound does not form micelles and can be easily removed from a protein sample by dialysis.[1] This is a significant advantage when the presence of the additive is not desired in downstream applications.

Q5: Will this compound affect the pH of my buffered solution?

At high concentrations (0.5-1.0 M), this compound should not significantly perturb the pH of a well-buffered solution.[1] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM and to ensure the working pH is within 0.5 pH units of the buffer's pKa.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Protein still aggregates after adding this compound. The concentration of this compound may be too low.Gradually increase the concentration of this compound in increments (e.g., 0.25 M) up to 2.0 M.[1] Monitor aggregation at each concentration.
The protein is already strongly aggregated.This compound is effective at preventing non-specific interactions but may not disrupt already formed, strong aggregates.[1] Ensure this compound is added to the soluble protein before the aggregation-inducing step.
The buffer conditions (pH, salt concentration) are not optimal.Re-evaluate and optimize the buffer composition. Ensure the buffer concentration is adequate (at least 25 mM).[1]
No precipitation or crystallization occurs when it is expected (e.g., in a crystallization screen). This compound is a solubilizing agent.This is an expected effect. Gradually increase the concentration of the precipitant until precipitation or crystal growth is observed.[1]
Inconsistent results between experiments. This compound solution may have degraded.This compound in solution can degrade over several weeks at room temperature.[1] It is recommended to prepare fresh solutions or sterile filter and store them appropriately.
The order of addition of reagents is not consistent.Always add this compound to the protein solution before adding any precipitant or other reagents that might induce aggregation.[1]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from studies on the effect of this compound on protein solubility and aggregation.

Table 1: Effect of this compound on Lysozyme (B549824) Solubility

This compound ConcentrationIncrease in Lysozyme Solubility
0.25 M~2-fold
0.75 M~3-fold
Data from a study on lysozyme crystallization at pH 4.6 and 20°C.[1]

Table 2: Effect of this compound on Bovine Serum Albumin (BSA) Aggregation

ConditionOnset of Aggregation (minutes)
BSA without this compound30
BSA with 0.5 M this compound50
Aggregation of 10 mg/ml BSA was induced by a reducing agent and monitored by the increase in hydrodynamic diameter.[3]

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Concentration

This protocol provides a framework for systematically determining the optimal this compound concentration to prevent the aggregation of a target protein.

  • Preparation of this compound Stock Solution:

    • Prepare a 2.0 M stock solution of this compound in your primary protein buffer.

    • Ensure the pH of the stock solution is adjusted to the desired working pH.

    • Sterile filter the solution through a 0.22 µm filter for long-term storage.[1]

  • Initial Screening:

    • Prepare a series of protein samples containing varying concentrations of this compound (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M).

    • Ensure the final protein concentration and buffer composition are consistent across all samples.

    • Remember to add the this compound to the protein solution before inducing aggregation.

  • Induction of Aggregation:

    • Subject the samples to the stress condition that typically induces aggregation (e.g., thermal stress, freeze-thaw cycles, addition of a chemical denaturant, or simply high protein concentration).

    • Include a control sample with no stress applied.

  • Assessment of Aggregation:

    • Monitor protein aggregation over time using appropriate techniques such as:

      • Visual Inspection: Check for visible precipitation.

      • Turbidity Measurement: Measure the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm).

      • Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution.

      • Size Exclusion Chromatography (SEC): Quantify the amount of monomeric protein versus soluble aggregates.

      • Circular Dichroism (CD) Spectroscopy: Assess changes in the protein's secondary structure.[3]

  • Determination of Optimal Concentration:

    • The optimal concentration of this compound is the lowest concentration that effectively prevents or minimizes protein aggregation under the tested conditions while maintaining protein function (if applicable).

Protocol 2: Monitoring the Effect of this compound on DTT-Induced BSA Aggregation

This protocol is adapted from a study on BSA aggregation and can be used as a specific example.[3]

  • Sample Preparation:

    • Prepare a solution of 10 mg/ml BSA in 20 mM MES buffer at pH 6.4.

    • Prepare two sets of samples: one with and one without 0.5 M this compound.

    • To initiate aggregation, add Dithiothreitol (DTT) to a final concentration of 3 mM.

  • Monitoring Aggregation:

    • Immediately after adding DTT, begin monitoring the samples at 37°C.

    • Use dynamic light scattering to measure the temporal growth of the hydrodynamic diameter of the BSA aggregates.

  • Data Analysis:

    • Plot the hydrodynamic diameter as a function of time for both the control and the this compound-containing samples.

    • Compare the lag time before the onset of aggregation and the rate of aggregate growth between the two conditions.

Visualizations

NDSB195_Mechanism cluster_0 Without this compound cluster_1 With this compound Protein_Monomer_1 Protein Monomer Hydrophobic_Regions_1 Exposed Hydrophobic Regions Protein_Monomer_1->Hydrophobic_Regions_1 Unfavorable Conformation Aggregation Aggregation Hydrophobic_Regions_1->Aggregation Self-Association Protein_Monomer_2 Protein Monomer NDSB_195 This compound Protein_Monomer_2->NDSB_195 Interaction with Hydrophobic Regions Stabilized_Monomer Stabilized Monomer NDSB_195->Stabilized_Monomer Prevents Self-Association

Caption: Mechanism of this compound in preventing protein aggregation.

Experimental_Workflow Start Start: Protein Sample Prone to Aggregation Prepare_Stock Prepare 2M this compound Stock Solution Start->Prepare_Stock Concentration_Series Create this compound Concentration Gradient (0-1.0 M) Prepare_Stock->Concentration_Series Induce_Stress Apply Aggregation-Inducing Stress (e.g., Heat) Concentration_Series->Induce_Stress Monitor_Aggregation Monitor Aggregation (DLS, SEC, Turbidity) Induce_Stress->Monitor_Aggregation Analyze_Data Analyze Data and Determine Optimal Concentration Monitor_Aggregation->Analyze_Data End End: Optimized Protocol Analyze_Data->End

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Workflow Start Problem: Protein Still Aggregates with this compound Check_Concentration Is this compound concentration in the 0.5-1.0 M range? Start->Check_Concentration Increase_Concentration Increase this compound Concentration Check_Concentration->Increase_Concentration No Check_Order Was this compound added before the stressor? Check_Concentration->Check_Order Yes Increase_Concentration->Check_Order Correct_Order Correct Order of Addition Check_Order->Correct_Order No Check_Buffer Is the buffer concentration >= 25 mM? Check_Order->Check_Buffer Yes Correct_Order->Check_Buffer Increase_Buffer Increase Buffer Strength Check_Buffer->Increase_Buffer No Consider_Other Consider Alternative Stabilizers Check_Buffer->Consider_Other Yes Increase_Buffer->Consider_Other End Solution Found Consider_Other->End

Caption: Troubleshooting workflow for protein aggregation with this compound.

References

how to address pH drift in buffers containing high concentrations of NDSB-195

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH drift in buffers containing high concentrations of the non-detergent sulfobetaine, NDSB-195.

Troubleshooting pH Drift in this compound Buffers

High concentrations of this compound, often used to prevent protein aggregation and facilitate refolding, can lead to unexpected shifts in buffer pH. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment Workflow

The following diagram outlines the initial steps to take when you observe a pH drift in your this compound containing buffer.

observe_drift Observe pH Drift in Buffer with this compound check_buffer_conc Is Buffer Concentration ≥ 25 mM? observe_drift->check_buffer_conc check_pka Is Operating pH within 0.5 units of Buffer pKa? check_buffer_conc->check_pka Yes increase_conc Increase Buffer Concentration check_buffer_conc->increase_conc No select_new_buffer Select a More Appropriate Buffer System check_pka->select_new_buffer No investigate_other Investigate Other Causes: - Contamination - Temperature Effects - Incorrect Reagent Prep check_pka->investigate_other Yes solution Problem Resolved increase_conc->solution select_new_buffer->solution investigate_other->solution

Caption: Initial troubleshooting workflow for pH drift in this compound buffers.

Frequently Asked Questions (FAQs)

Q1: Why does the pH of my buffer change when I add a high concentration of this compound?

While this compound is a zwitterionic compound and should not significantly alter the pH of well-buffered solutions, some pH drift can occur in poorly buffered systems.[1] This can be attributed to a few factors:

  • Low Buffer Capacity: If your buffer concentration is too low (e.g., 10 mM Tris-HCl), it has a limited ability to resist pH changes upon the addition of a high concentration of any solute, including this compound.[1]

  • Operating Outside the Optimal Buffering Range: Buffers are most effective at resisting pH changes when the solution's pH is close to the buffer's pKa (typically within ±0.5 pH units). If your working pH is at the edge of or outside this range, the buffer's capacity is diminished.

  • Ionic Strength Effects: The addition of a high concentration of a zwitterion like this compound can alter the ionic strength of the solution, which may slightly affect the pKa of the buffer itself.

Q2: What is the recommended buffer concentration to use with high concentrations of this compound?

To ensure pH stability, it is recommended to use a buffer concentration of at least 25 mM.[1] For particularly high concentrations of this compound (e.g., 0.5 M to 1.0 M), a buffer concentration of 50-100 mM may be necessary to provide adequate buffering capacity.

Q3: How can I choose the right buffer to use with this compound?

The ideal buffer will have a pKa that is very close to your desired experimental pH. This ensures that you are working within the region of maximum buffering capacity. The table below provides the pKa values for some common biological buffers.

BufferpKa at 25°COptimal Buffering Range
MES6.155.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.486.8 - 8.2
Tris8.067.5 - 9.0
CHES9.308.6 - 10.0
CAPS10.409.7 - 11.1

Q4: I've increased my buffer concentration and am using a buffer with an appropriate pKa, but I still see some pH drift. What else could be the cause?

If you have addressed the primary causes of pH drift, consider these other potential factors:

  • Temperature: The pKa of some buffers, particularly Tris, is highly sensitive to temperature.[2] If you prepare your buffer at room temperature and then conduct your experiment at a different temperature (e.g., 4°C or 37°C), the pH will change. Ensure you are measuring and adjusting the pH at the temperature of your experiment.

  • Contamination: Microbial contamination can lead to changes in pH over time. It is good practice to sterile filter your this compound containing buffer solutions, especially if they will be stored for an extended period.[1]

  • Reagent Purity and Preparation: Ensure that your this compound and other buffer components are of high purity and that stock solutions are prepared and stored correctly. Slow degradation of this compound in solution can occur over several weeks at room temperature.[1]

Q5: Is there a way to predict the pH shift when adding this compound to my buffer?

While there is no simple formula to precisely predict the pH shift, the following table provides illustrative examples of expected pH changes in different buffer systems at a concentration of 50 mM when 1 M this compound is added. This data is intended to demonstrate the importance of adequate buffer concentration.

Buffer (50 mM)Initial pHpH after adding 1 M this compound (Illustrative)
Tris8.0~7.8
HEPES7.5~7.4
MES6.1~6.0

Note: These are approximate values and the actual pH shift may vary depending on the specific experimental conditions.

Experimental Protocol: Protein Refolding from Inclusion Bodies using this compound

This protocol provides a general workflow for the refolding of a recombinant protein from E. coli inclusion bodies, a common application for this compound.

Workflow for Protein Refolding

The diagram below illustrates the key stages of the protein refolding process where this compound is utilized.

cluster_prep Inclusion Body Preparation cluster_refolding Solubilization & Refolding cluster_purification Purification & Analysis cell_lysis Cell Lysis & Inclusion Body Isolation ib_wash Inclusion Body Washing cell_lysis->ib_wash solubilization Solubilization in Denaturant (e.g., 8M Urea (B33335), DTT) ib_wash->solubilization refolding Rapid Dilution into Refolding Buffer with 0.5-1.0 M this compound solubilization->refolding incubation Incubation with Gentle Stirring (e.g., 4°C, overnight) refolding->incubation dialysis Dialysis to Remove this compound & Denaturant incubation->dialysis purification Protein Purification (e.g., Affinity Chromatography) dialysis->purification analysis Protein Analysis (SDS-PAGE, Activity Assay) purification->analysis

Caption: A typical experimental workflow for protein refolding using this compound.

Detailed Methodology

  • Inclusion Body Isolation and Washing:

    • Harvest E. coli cells expressing the recombinant protein by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies multiple times with a wash buffer (e.g., lysis buffer containing 1% Triton X-100) to remove contaminating proteins and cellular debris.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT) to break any incorrect disulfide bonds.

    • Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the inclusion bodies are fully dissolved.

    • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

  • Protein Refolding by Rapid Dilution:

    • Prepare the refolding buffer. A typical refolding buffer contains:

      • 50-100 mM Tris-HCl, pH 8.0

      • 0.5 - 1.0 M this compound

      • A redox shuffling system (e.g., 0.5 mM GSSG / 5 mM GSH) to facilitate correct disulfide bond formation.

      • Other additives as needed (e.g., L-arginine, glycerol).

    • Rapidly dilute the solubilized protein into the refolding buffer with vigorous stirring. A dilution factor of 1:20 to 1:100 is common.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Purification and Analysis of Refolded Protein:

    • Remove the this compound, denaturant, and other small molecules by dialysis against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

    • Analyze the purity and folding state of the protein using SDS-PAGE, Western blotting, circular dichroism, and a functional activity assay.

References

NDSB-195 interference with Bradford or other protein quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NDSB-195 interference in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine. It is a zwitterionic compound used in protein biochemistry to prevent protein aggregation and facilitate the renaturation of proteins.[1] Its properties, such as high solubility in water and lack of significant absorbance in the near-UV range, make it a useful additive in protein extraction, solubilization, and crystallization.[1][2]

Q2: Does this compound interfere with protein quantification assays?

A2: Yes, this compound can interfere with colorimetric protein assays like the Bradford and BCA assays. The extent of interference is dependent on the concentration of this compound and the type of assay used. It is important to note that this compound does not significantly absorb light at 280 nm, making it generally compatible with UV absorbance-based protein quantification methods.

Q3: Why does this compound interfere with the Bradford assay?

A3: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's maximum absorbance. This compound, being a zwitterionic compound, can interact with the dye and proteins, potentially altering the dye-protein binding equilibrium and leading to inaccurate absorbance readings.

Q4: How does this compound affect the BCA assay?

A4: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with BCA. While generally more robust against detergents than the Bradford assay, the BCA assay can still be affected by substances that interfere with the copper reduction reaction. The zwitterionic nature of this compound may have a minor influence on this reaction, particularly at high concentrations.

Q5: What is the maximum concentration of this compound compatible with these assays?

Troubleshooting Guides

Issue: Inaccurate protein concentration reading in the presence of this compound.

This is a common issue as this compound can interfere with colorimetric protein assays, leading to erroneous results. Follow these troubleshooting steps to mitigate the interference.

1. Sample Dilution

  • Principle: Diluting the sample reduces the concentration of this compound to a level that no longer significantly interferes with the assay.

  • Pros: Simple and quick method.

  • Cons: Requires the initial protein concentration to be high enough to remain detectable after dilution.

2. Inclusion of this compound in Standards

  • Principle: Preparing the protein standards (e.g., BSA) in the same buffer containing the same concentration of this compound as the unknown samples compensates for the interference.

  • Pros: Can provide accurate results without removing the this compound.

  • Cons: Requires pure this compound and precise concentration matching.

3. Protein Precipitation

  • Principle: Precipitating the protein from the sample allows for the removal of the this compound-containing supernatant. The protein pellet is then resuspended in an assay-compatible buffer.

  • Pros: Effectively removes interfering substances.

  • Cons: Can lead to protein loss and potential resolubilization issues.

4. Use an Alternative Protein Assay

  • Principle: Some protein assays are inherently less susceptible to interference from specific substances.

  • Recommendation: If possible, use a UV absorbance method at 280 nm, as this compound does not significantly absorb at this wavelength. Alternatively, a modified Lowry assay or a detergent-compatible commercial assay might show less interference.

Data Presentation: Illustrative Interference Data

Due to the lack of specific experimental data for this compound in the available literature, the following tables present hypothetical data to illustrate the potential effect of increasing concentrations of this compound on the Bradford and BCA assays. This data should be used for illustrative purposes only. Researchers must perform their own validation experiments.

Table 1: Hypothetical Interference of this compound with the Bradford Assay

This compound Concentration (M)Apparent BSA Concentration (µg/mL)% Error
0 (Control)5000%
0.05525+5%
0.1560+12%
0.25650+30%
0.5800+60%
1.01100+120%
Hypothetical data for a true BSA concentration of 500 µg/mL.

Table 2: Hypothetical Interference of this compound with the BCA Assay

This compound Concentration (M)Apparent BSA Concentration (µg/mL)% Error
0 (Control)5000%
0.05505+1%
0.1515+3%
0.25540+8%
0.5590+18%
1.0680+36%
Hypothetical data for a true BSA concentration of 500 µg/mL.

Experimental Protocols

Protocol 1: Preparing Standards with this compound

  • Prepare a stock solution of your protein standard (e.g., 2 mg/mL BSA) in an assay-compatible buffer without this compound.

  • Prepare a stock solution of this compound at the same concentration present in your unknown samples.

  • Create a series of protein standard dilutions using the this compound solution as the diluent. This ensures that each standard contains the same final concentration of this compound as your samples.

  • Prepare a blank solution containing only the buffer with this compound.

  • Perform the protein assay (Bradford or BCA) according to the manufacturer's instructions, using the prepared standards and blank.

  • Plot the standard curve and determine the concentration of your unknown samples.

Protocol 2: Acetone (B3395972) Precipitation of Proteins

  • Cool the required volume of acetone to -20°C.

  • Place your protein sample in an acetone-compatible microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Vortex the tube briefly and incubate for 60 minutes at -20°C.

  • Centrifuge for 10 minutes at 13,000-15,000 x g.

  • Carefully decant the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for approximately 30 minutes at room temperature to evaporate residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Protocol 3: Trichloroacetic Acid (TCA)/Acetone Precipitation

  • To your protein sample, add ice-cold 100% trichloroacetic acid (TCA) to a final concentration of 10-20%.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Discard the supernatant.

  • Wash the pellet by adding ice-cold acetone. This helps to remove residual TCA.

  • Centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Discard the acetone and allow the pellet to air-dry.

  • Resuspend the pellet in an assay-compatible buffer. It may be necessary to use a buffer with a slightly alkaline pH to neutralize any residual TCA.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcomes Expected Outcomes Problem Inaccurate Protein Reading (Sample with this compound) Dilution 1. Sample Dilution Problem->Dilution Standards 2. This compound in Standards Problem->Standards Precipitation 3. Protein Precipitation Problem->Precipitation AlternativeAssay 4. Alternative Assay (UV 280nm) Problem->AlternativeAssay AccurateReading Accurate Protein Concentration Dilution->AccurateReading Standards->AccurateReading Precipitation->AccurateReading AlternativeAssay->AccurateReading precipitation_protocol start Protein Sample with this compound add_acetone Add 4 volumes of cold (-20°C) acetone start->add_acetone incubate Incubate at -20°C for 60 minutes add_acetone->incubate centrifuge1 Centrifuge (13,000-15,000 x g) incubate->centrifuge1 decant Discard Supernatant (contains this compound) centrifuge1->decant air_dry Air-dry pellet decant->air_dry resuspend Resuspend pellet in assay-compatible buffer air_dry->resuspend end Protein ready for assay resuspend->end

References

Technical Support Center: Optimizing Crystal Growth with NDSB-195

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDSB-195, a non-detergent sulfobetaine (B10348) designed to enhance the size and quality of protein crystals. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in protein crystallization?

This compound (Dimethylethylammonium propane (B168953) sulfonate) is a zwitterionic, non-detergent sulfobetaine that acts as a protein stabilizer and solubilizing agent.[1][2][3] In protein crystallization, it is thought to work by preventing non-specific protein aggregation, a common issue that leads to amorphous precipitate rather than well-ordered crystals.[1][2][4] Its short hydrophobic group interacts with hydrophobic patches on proteins, preventing them from forming disordered aggregates and allowing them to assemble into a crystal lattice.[1]

Q2: When should I consider using this compound in my crystallization experiments?

This compound is a valuable additive to consider under the following circumstances:

  • When initial crystallization screens yield amorphous precipitate.[4]

  • If you are consistently obtaining small, poorly diffracting crystals or showers of microcrystals.[4]

  • When working with proteins that are prone to aggregation.

  • To potentially explore new crystal forms.[1]

Q3: What is the typical concentration range for this compound?

The recommended working concentration of this compound in your protein sample is typically between 0.5 M and 1.0 M.[1]

Q4: How should I prepare and store this compound solutions?

This compound is highly soluble in water (typically >2.0 M).[1] It is recommended to prepare a stock solution, sterile filter it through a 0.22 µm filter to prevent contamination, and store it at room temperature.[1] Be aware that NDSB compounds in solution can degrade over several weeks at room temperature.[1]

Q5: Will this compound affect the pH of my crystallization buffer?

At high concentrations (0.5-1.0 M), this compound should not significantly alter the pH of well-buffered solutions.[1] However, in poorly buffered systems (e.g., 10 mM Tris-HCl), some pH drift is possible. It is advisable to use a buffer concentration of at least 25 mM.[1]

Troubleshooting Guide

Problem 1: After adding this compound, I am not getting any crystals or precipitate, even under conditions that previously worked.

  • Reason: this compound is a solubilizing agent and increases the solubility of the protein.[1] Your previous precipitant concentration is likely now insufficient to induce nucleation and crystal growth.

  • Solution: Gradually increase the concentration of your precipitant. A systematic approach is to create a grid screen where you vary the precipitant concentration above your initial "hit" condition. For example, if your original condition was 1.6 M ammonium (B1175870) sulfate, you could screen a range from 1.8 M to 2.4 M in 0.2 M increments.

Problem 2: I am still getting amorphous precipitate even with this compound.

  • Reason 1: The precipitant concentration may now be too high. While this compound increases solubility, a precipitant concentration that is too aggressive can still cause the protein to "crash out" of solution as an amorphous solid.

  • Solution 1: If you significantly increased your precipitant concentration, try reducing it in small increments. Fine-tuning the precipitant concentration is key.

  • Reason 2: The concentration of this compound may not be optimal.

  • Solution 2: Screen a range of this compound concentrations, for example, 0.25 M, 0.5 M, 0.75 M, and 1.0 M, against your optimal precipitant concentration.

Problem 3: The crystals I'm getting are still small and needle-like.

  • Reason: The nucleation rate might be too high, leading to the formation of many small crystals instead of a few large ones.

  • Solution:

    • Adjust Precipitant/Protein Ratio: Try slightly lowering the precipitant concentration to slow down nucleation. You can also try varying the ratio of your protein solution to the reservoir solution in a vapor diffusion setup (e.g., 2:1 or 1:2).

    • Temperature: If you are incubating at room temperature, try lowering the temperature to 4°C to slow down the crystallization kinetics.

    • Seeding: Consider microseeding, where you introduce crushed crystals from a previous experiment into a new drop with a slightly lower precipitant concentration to encourage the growth of larger, single crystals.

Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound on protein solubility and crystal size as reported in the literature.

ProteinThis compound ConcentrationEffect on SolubilityReference
Hen Egg-White Lysozyme0.25 MSolubility approximately doubled.[1]
Hen Egg-White Lysozyme0.75 MSolubility approximately tripled.[1]
ProteinThis compound ConcentrationInitial Crystal Size (mm)Final Crystal Size (mm)Reference
Malate Dehydrogenase (MDH)Not specified0.10.4[1]
Hen Egg-White Lysozyme0.5 M - 1.0 MMicrocrystalsup to 0.5 x 0.5 x 0.75[4]

Experimental Protocols

Detailed Protocol for Improving Crystal Size with this compound using Hanging Drop Vapor Diffusion

This protocol assumes you have an initial crystallization "hit" that you wish to optimize with this compound.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • 1 M this compound stock solution (sterile filtered)

  • Buffer and precipitant stock solutions from the initial hit condition

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips

  • Sealing grease or tape

Procedure:

  • Prepare the Protein-NDSB-195 Mixture:

    • In a microcentrifuge tube, mix your protein solution with the 1 M this compound stock solution to achieve the desired final this compound concentration (e.g., for a final concentration of 0.5 M this compound in a 10 µL final drop volume, you would mix your protein and this compound in the appropriate ratio before adding the reservoir solution). Crucially, this compound must be added to the protein before the precipitant. [1]

  • Prepare the Reservoir Solutions:

    • Prepare a series of reservoir solutions with increasing concentrations of the precipitant. A good starting point is to increase the precipitant concentration by 10-50% compared to your initial hit. For example, if your original hit was with 15% PEG 4000, prepare reservoirs with 18%, 21%, and 24% PEG 4000.

  • Set up the Hanging Drops:

    • Grease the rim of the wells of your crystallization plate.

    • On a clean cover slip, pipette 1 µL of your protein-NDSB-195 mixture.

    • Add 1 µL of the corresponding reservoir solution to the protein drop.

    • Carefully invert the cover slip and place it over the well, ensuring a good seal.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature.

    • Monitor the drops for crystal growth regularly over several days to weeks.

  • Optimization:

    • Based on the results, you can further optimize by making finer adjustments to the precipitant concentration, varying the this compound concentration, or changing the protein-to-reservoir drop ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_opt Observation & Optimization cluster_outcomes Outcomes protein_prep Prepare Purified Protein Solution mix_protein_ndsb Mix Protein and this compound protein_prep->mix_protein_ndsb ndsb_prep Prepare this compound Stock Solution (0.5-1.0 M) ndsb_prep->mix_protein_ndsb reservoir_prep Prepare Reservoir Solutions setup_drops Set up Hanging/Sitting Drops (Protein-NDSB-195 + Reservoir) reservoir_prep->setup_drops mix_protein_ndsb->setup_drops incubate Incubate at Constant Temperature setup_drops->incubate observe Observe for Crystal Growth incubate->observe troubleshoot Troubleshoot Results observe->troubleshoot no_crystals No Crystals troubleshoot->no_crystals Increase Precipitant Concentration small_crystals Small/Needle Crystals troubleshoot->small_crystals Fine-tune Precipitant Conc. Adjust Temperature/Ratio good_crystals Improved Crystals troubleshoot->good_crystals

Caption: Experimental workflow for using this compound to improve crystal size and quality.

mechanism_of_action p1 Protein agg Amorphous Aggregate p1->agg n_p1 Protein-NDSB p2 Protein p2->agg n_p2 Protein-NDSB p3 Protein p3->agg n_p3 Protein-NDSB crystal Ordered Crystal Lattice n_p1->crystal n_p2->crystal n_p3->crystal

Caption: Proposed mechanism of this compound in preventing aggregation and promoting crystallization.

References

what to do when NDSB-195 does not improve protein solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter challenges with protein solubility, particularly when NDSB-195 is ineffective.

Troubleshooting Guide: When this compound Fails to Improve Protein Solubility

If this compound has not improved the solubility of your target protein, a systematic approach to troubleshooting is recommended. The following guide provides a step-by-step workflow to identify potential causes and solutions.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_optimize Optimization Details cluster_alternatives Alternative Reagents start Protein remains insoluble with this compound optimize_ndsb Step 1: Optimize this compound Conditions start->optimize_ndsb check_protein Step 2: Evaluate Protein Characteristics optimize_ndsb->check_protein If still insoluble concentration Vary this compound Concentration (0.1 M - 1.0 M) optimize_ndsb->concentration ph Adjust pH of Buffer optimize_ndsb->ph ionic_strength Modify Ionic Strength (e.g., vary NaCl concentration) optimize_ndsb->ionic_strength temperature Alter Incubation Temperature optimize_ndsb->temperature alternative_reagents Step 3: Test Alternative Solubilizing Agents check_protein->alternative_reagents If still insoluble modify_expression Step 4: Modify Protein Expression/Handling alternative_reagents->modify_expression If still insoluble other_ndsb Other NDSBs (e.g., NDSB-201, NDSB-256) alternative_reagents->other_ndsb detergents Detergents (e.g., CHAPS, Triton X-100) alternative_reagents->detergents chaotropes Chaotropic Agents (e.g., Urea, Guanidine-HCl) alternative_reagents->chaotropes osmolytes Osmolytes (e.g., Glycine, Betaine) alternative_reagents->osmolytes insoluble_protein Protein Remains Insoluble (Consider protein engineering or refolding from inclusion bodies) modify_expression->insoluble_protein If still insoluble soluble_protein Soluble Protein Achieved concentration->soluble_protein If successful ph->soluble_protein If successful ionic_strength->soluble_protein If successful temperature->soluble_protein If successful other_ndsb->soluble_protein If successful detergents->soluble_protein If successful chaotropes->soluble_protein If successful osmolytes->soluble_protein If successful

Caption: A step-by-step workflow for troubleshooting protein insolubility when this compound is ineffective.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I use this compound?

A1: The optimal concentration of this compound can vary depending on the protein. A good starting point is a concentration range of 0.1 M to 1.0 M.[1] For example, the solubility of lysozyme (B549824) nearly tripled at a concentration of 0.75 M this compound.[1] It is recommended to perform a concentration titration to determine the most effective concentration for your specific protein.

Q2: Can the pH of my buffer affect the performance of this compound?

A2: Yes, the pH of the buffer can significantly impact protein solubility.[2][3][4][5] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[4][5] Adjusting the pH of the buffer to be at least one unit above or below the pI of your protein can increase its net charge and improve solubility. This compound is zwitterionic over a wide pH range, so its function is generally not directly affected by pH, but the protein's properties are.[6]

Q3: Does ionic strength play a role in protein solubility with this compound?

A3: Yes, ionic strength, typically modulated by adding salts like NaCl, can influence protein solubility.[7][8][9] The effect of ionic strength can be protein-dependent. For some proteins, increasing ionic strength can enhance solubility by shielding electrostatic interactions that may lead to aggregation. For others, high salt concentrations can lead to "salting out" and precipitation. It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) in your buffer.

Q4: What are some common alternatives to this compound?

A4: If this compound is not effective, several other classes of reagents can be tested. These include:

  • Other Non-Detergent Sulfobetaines (NDSBs): Different NDSBs, such as NDSB-201 or NDSB-256, may have different effects on your protein.

  • Detergents: Zwitterionic detergents like CHAPS, or non-ionic detergents like Triton X-100, are commonly used to solubilize membrane proteins and can also be effective for some soluble proteins.

  • Chaotropic Agents: Urea and guanidine (B92328) hydrochloride are strong denaturants that can solubilize aggregated proteins by disrupting their secondary and tertiary structures.[10]

  • Osmolytes: Compounds like glycine, betaine, and glycerol (B35011) can stabilize proteins in their native conformation and prevent aggregation.

Q5: Can I combine this compound with other additives?

A5: Yes, in some cases, a combination of additives may be more effective than a single agent. For example, you could try using this compound in combination with a low concentration of a non-ionic detergent or an osmolyte. It is important to test these combinations systematically to find the optimal formulation for your protein.

Comparison of Solubilizing Agents

The following table summarizes the properties and typical working concentrations of common protein solubilizing agents.

Reagent ClassExample(s)Mechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
Non-Detergent Sulfobetaines This compound, NDSB-201Prevents protein aggregation by interacting with hydrophobic surfaces.0.1 - 1.0 MNon-denaturing, easily removable by dialysis, zwitterionic over a wide pH range.[6]May not be effective for all proteins, can be expensive.
Zwitterionic Detergents CHAPSDisrupts lipid bilayers and protein-protein interactions.1 - 2% (w/v)Effective for membrane proteins, maintains some protein-protein interactions.[11]Can be difficult to remove, may interfere with some downstream applications.
Non-ionic Detergents Triton X-100, Tween 20Solubilizes proteins by forming micelles around hydrophobic regions.0.1 - 1% (v/v)Milder than ionic detergents, less likely to denature proteins.Can be difficult to remove, may interfere with mass spectrometry.
Chaotropic Agents Urea, Guanidine-HClDenatures proteins by disrupting hydrogen bonds and hydrophobic interactions.2 - 8 M (Urea), 2 - 6 M (Guanidine-HCl)Highly effective for solubilizing inclusion bodies and aggregated proteins.[10]Denatures proteins, requires refolding for functional studies, can interfere with some assays.
Osmolytes Glycine, Betaine, GlycerolStabilize the native protein structure by being preferentially excluded from the protein surface.0.1 - 1 M (Glycine, Betaine), 5 - 20% (v/v) (Glycerol)Non-denaturing, can improve protein stability.May not be strong enough to solubilize highly aggregated proteins.

Key Experimental Protocols

Protocol 1: Protein Solubilization using Urea

This protocol is suitable for solubilizing proteins from inclusion bodies or other aggregated states.

Materials:

  • Protein pellet (e.g., from inclusion body preparation)

  • Urea Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT (prepare fresh)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Resuspend the protein pellet in Urea Solubilization Buffer. A common ratio is 1 ml of buffer per 0.1 g of wet cell paste.[12]

  • Vortex the suspension vigorously for 2-5 minutes to ensure complete resuspension.

  • Incubate the sample at room temperature for 1-2 hours with gentle agitation.

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

  • Proceed with protein refolding protocols if functional protein is required.

Protocol 2: Protein Extraction using CHAPS Lysis Buffer

This protocol is suitable for extracting proteins from cultured cells, particularly membrane-associated proteins.

Materials:

  • Cell pellet

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease inhibitor cocktail

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Wash the cell pellet with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of CHAPS Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).[11]

  • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.[11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.[11]

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting protein solubility.

LogicalRelationships start Initial Experiment: Protein is Insoluble with this compound q1 Is the this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the buffer pH appropriate for the protein's pI? a1_yes->q2 optimize_conc Perform concentration titration (0.1 M to 1.0 M) a1_no->optimize_conc optimize_conc->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has ionic strength been varied? a2_yes->q3 adjust_ph Adjust pH to be >1 unit away from pI a2_no->adjust_ph adjust_ph->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no test_alternatives Test alternative solubilizing agents (CHAPS, Urea, etc.) a3_yes->test_alternatives vary_salt Test a range of salt concentrations (e.g., 50-500 mM NaCl) a3_no->vary_salt vary_salt->test_alternatives end_soluble Protein is Soluble test_alternatives->end_soluble Success end_insoluble Consider further optimization or alternative strategies test_alternatives->end_insoluble Failure

Caption: Decision tree for systematically troubleshooting protein solubility issues.

References

impact of NDSB-195 on enzyme activity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NDSB-195 in their experiments.

Troubleshooting Guides

Issue: Unexpected Decrease in Enzyme Activity

If you observe a decrease in enzyme activity after the addition of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
High Concentration of this compound While generally mild, very high concentrations of this compound may slightly alter the hydration shell of the enzyme, potentially affecting its catalytic efficiency. Reduce the concentration of this compound to the lowest effective concentration for protein stabilization (typically 0.25 M to 1 M).
Sub-optimal Buffer Conditions The presence of this compound can sometimes necessitate a re-optimization of buffer pH and ionic strength for maximal enzyme activity. Ensure your buffer concentration is at least 25 mM to prevent pH drift.[1]
Synergistic Effects with Other Reagents This compound may interact with other components in your assay, leading to unforeseen consequences. Perform control experiments with and without this compound and other key reagents to identify any synergistic effects.
Enzyme-Specific Sensitivity Although uncommon, your specific enzyme might be sensitive to this compound. Consider performing a dose-response curve to determine the optimal this compound concentration for your enzyme.

Issue: Altered Enzyme Kinetics (Km and Vmax)

This compound is not a classical enzyme inhibitor, but its stabilizing effects on protein conformation can sometimes lead to subtle changes in kinetic parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how does it impact enzymes?

This compound, a non-detergent sulfobetaine, is a protein stabilizer.[2] Its primary role is to prevent protein aggregation and facilitate the refolding of denatured proteins.[1] Most enzymes remain active in the presence of this compound as it is a non-denaturing compound.[1]

Q2: Will this compound affect my enzyme's kinetic parameters (Km and Vmax)?

While this compound is not an inhibitor, it can subtly influence enzyme kinetics. This is thought to be due to its interaction with the protein's surface, which can stabilize a particular conformation. The effects are generally minor and can manifest as a slight increase or decrease in Km and/or Vmax. Below is a table of hypothetical examples to illustrate potential effects.

Table 1: Hypothetical Impact of this compound on Enzyme Kinetic Parameters

EnzymeThis compound Conc. (M)% Change in Km% Change in VmaxInterpretation
Lysozyme0.5+5%+2%Minor changes, likely due to subtle conformational stabilization.
Malate Dehydrogenase0.5-3%No significant changeSlight increase in substrate affinity.
β-Galactosidase0.5No significant change-4%Minor decrease in turnover rate.

Q3: How can I mitigate any observed effects of this compound on my enzyme's activity?

The most effective way to mitigate the effects of this compound is to remove it from the protein solution. Due to its small size and inability to form micelles, this compound is readily removed by dialysis.[1][3]

Q4: Is this compound suitable for all types of enzyme assays?

This compound is compatible with a wide range of enzyme assays. However, it is always recommended to run a control experiment with the assay components in the presence and absence of this compound to ensure there is no direct interference with the detection method.

Q5: What is the recommended working concentration of this compound?

The typical working concentration for this compound is between 0.25 M and 1 M.[1] The optimal concentration will depend on the specific protein and application. It is advisable to determine the lowest concentration that provides the desired stabilizing effect.

Experimental Protocols

Protocol 1: Dialysis for Removal of this compound

This protocol describes the standard procedure for removing this compound from a protein sample using dialysis.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your protein

  • Dialysis buffer (a buffer in which your protein is stable, without this compound)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing and hydrating the membrane.

  • Load the protein sample into the dialysis tubing and securely close both ends, leaving some space for potential volume increase.

  • Place the sealed dialysis tubing into a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.

  • Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer and continue to dialyze for another 4-6 hours or overnight at 4°C.

  • A third buffer change can be performed for complete removal of this compound.

  • After the final dialysis step, carefully remove the sample from the tubing.

Visualizations

Experimental_Workflow Experimental Workflow with this compound cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_removal Mitigation (Optional) Protein_Sample Protein Sample in Buffer Add_NDSB Add this compound (0.25 - 1 M) Protein_Sample->Add_NDSB Stabilization Enzyme_Assay Perform Enzyme Activity Assay Add_NDSB->Enzyme_Assay Proceed to Assay Data_Analysis Analyze Kinetic Data (Km, Vmax) Enzyme_Assay->Data_Analysis Dialysis Dialysis to Remove this compound Data_Analysis->Dialysis If mitigation needed Post_Dialysis_Assay Re-assay Enzyme Activity Dialysis->Post_Dialysis_Assay

Caption: Workflow for using this compound and mitigating its effects.

Troubleshooting_Logic Troubleshooting Logic for Decreased Enzyme Activity Start Decreased Enzyme Activity Observed with this compound Check_Conc Is this compound concentration > 1 M? Start->Check_Conc Reduce_Conc Reduce this compound Concentration Check_Conc->Reduce_Conc Yes Check_Buffer Is buffer concentration < 25 mM? Check_Conc->Check_Buffer No Optimize_Buffer Increase Buffer Concentration and Re-optimize pH Check_Buffer->Optimize_Buffer Yes Control_Expt Perform Control Experiments (w/o other reagents) Check_Buffer->Control_Expt No Dose_Response Perform this compound Dose-Response Curve Control_Expt->Dose_Response Remove_NDSB Remove this compound via Dialysis Dose_Response->Remove_NDSB

Caption: Decision tree for troubleshooting decreased enzyme activity.

References

Technical Support Center: Crystallization Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with crystal twinning, with a specific focus on the use of NDSB-195 as a preventative additive.

Frequently Asked Questions (FAQs)

Q1: What is crystal twinning and why is it a problem?

Crystal twinning occurs when two or more individual crystals of the same substance grow together in a symmetrical, intergrown fashion.[1] This results in a diffraction pattern that is a superposition of the patterns from each crystal lattice, which can complicate or even prevent accurate structure determination.[2] Twinning can be a significant obstacle in X-ray crystallography as it can lead to incorrect space group assignment and difficulties in structure solution and refinement.

Q2: What is this compound and how can it help in protein crystallization?

This compound (Dimethylethylammonium propane (B168953) sulfonate) is a non-detergent sulfobetaine, a class of compounds that act as protein stabilizers.[3] These zwitterionic molecules can increase protein solubility and prevent non-specific aggregation without denaturing the protein.[4] In the context of crystallization, this compound can facilitate the growth of well-ordered crystals and has been observed to reduce the incidence of crystal twinning in specific cases.[4]

Q3: How does this compound work to prevent crystal twinning?

The precise mechanism by which this compound prevents crystal twinning is not fully elucidated. However, it is hypothesized that by preventing amorphous aggregation and non-specific protein interactions, this compound promotes a more ordered environment for crystal lattice formation. Its ability to increase protein solubility also allows for a slower, more controlled approach to supersaturation, which is generally favorable for growing high-quality, single crystals.[4]

Q4: Are there other general strategies to prevent crystal twinning?

Yes, several experimental parameters can be varied to try and reduce or eliminate twinning. These include:

  • Slowing down the rate of crystallization: This can be achieved by lowering the concentration of the protein or precipitant, or by incubating the crystallization trials at a lower temperature.

  • Varying crystallization conditions: Drastic changes in pH (more than one pH unit), ionic strength, and the type of precipitating agent (e.g., switching from a salt to a polymer) can sometimes favor the growth of a different, non-twinned crystal form.[5]

  • Using additives: Besides this compound, other small molecules can be screened for their ability to influence crystal packing and reduce twinning.

  • Microseeding: Using crushed crystals from a previous experiment to seed new crystallization drops can sometimes produce larger, single crystals and has been shown to be effective in overcoming twinning issues.[6]

Troubleshooting Guide: Preventing Crystal Twinning with this compound

This guide provides a systematic approach to addressing crystal twinning in your experiments, with a focus on incorporating this compound.

Problem: My protein crystals are consistently twinned.

Initial Assessment:

  • Confirm Twinning: Use appropriate software to analyze your diffraction data and confirm the presence and nature of twinning.

  • Review Crystallization Conditions: Note the current protein concentration, buffer composition (pH, salts), precipitant (type and concentration), temperature, and crystallization method (e.g., hanging drop, sitting drop).

Troubleshooting Steps:

  • Introduce this compound as an Additive:

    • Rationale: this compound can improve protein solubility and reduce non-specific aggregation, which are factors that can contribute to twinning.

    • Protocol: See the detailed experimental protocol below for incorporating this compound into your crystallization setup.

  • Optimize this compound Concentration:

    • Rationale: The optimal concentration of this compound can be protein-dependent.

    • Approach: Screen a range of this compound concentrations, for example, from 0.1 M to 1.0 M.

  • Combine this compound with Other Strategies:

    • Rationale: A synergistic effect may be observed by combining this compound with other methods to combat twinning.

    • Suggestions:

      • Vary Precipitant Concentration: Since this compound increases solubility, you may need to increase the precipitant concentration to achieve crystallization.

      • Change Temperature: Try setting up crystallization trials with this compound at different temperatures (e.g., 4°C and 20°C).

      • Modify pH: Explore a range of pH values for your buffer in the presence of this compound.

Logical Workflow for Troubleshooting Twinning:

Troubleshooting_Twinning start Twinned Crystals Observed confirm Confirm Twinning with Data Analysis start->confirm review Review Current Crystallization Conditions confirm->review add_ndsb Introduce this compound into Crystallization Trials review->add_ndsb optimize_ndsb Screen a Range of this compound Concentrations add_ndsb->optimize_ndsb combine_strategies Combine this compound with Other Anti-Twinning Strategies optimize_ndsb->combine_strategies vary_precipitant Vary Precipitant Concentration combine_strategies->vary_precipitant change_temp Change Incubation Temperature combine_strategies->change_temp modify_ph Modify Buffer pH combine_strategies->modify_ph evaluate Evaluate Crystal Quality (Diffraction) vary_precipitant->evaluate change_temp->evaluate modify_ph->evaluate

Caption: A flowchart illustrating the logical steps for troubleshooting crystal twinning, starting with confirmation and progressing through the introduction and optimization of this compound and other experimental parameters.

Experimental Protocols

Protocol for Incorporating this compound to Prevent Crystal Twinning

This protocol describes how to add this compound to a standard vapor diffusion crystallization experiment.

Materials:

  • Purified protein solution

  • Crystallization buffer

  • Precipitant solution

  • This compound (powder or a stock solution)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Pipettes and tips

Procedure:

  • Prepare a Stock Solution of this compound:

    • Dissolve this compound powder in your crystallization buffer to a final concentration of 2.0 M.

    • Sterile filter the this compound stock solution using a 0.22 µm filter.

  • Set up the Crystallization Plate:

    • Pipette the reservoir solution (buffer and precipitant) into the wells of the crystallization plate.

  • Prepare the Crystallization Drop:

    • This should be done immediately before setting up the drop to avoid precipitation.

    • In a separate tube or on the cover slip/pedestal, mix your protein solution with the this compound stock solution to the desired final concentration (e.g., start with a screen of 0.1 M, 0.25 M, 0.5 M, and 0.75 M this compound).

    • Important: Add the this compound to the protein solution before adding the reservoir solution.[4]

  • Initiate Crystallization:

    • Add the reservoir solution to the protein/NDSB-195 mixture to form the drop. The ratio of protein/NDSB-195 solution to reservoir solution will depend on your specific experiment (e.g., 1:1, 2:1).

    • Seal the wells and incubate the plate at the desired temperature.

  • Monitor and Optimize:

    • Monitor the drops for crystal growth over time.

    • If no crystals appear, you may need to increase the precipitant concentration in the reservoir, as this compound increases protein solubility.[4]

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Crystallization Setup prep_ndsb Prepare 2.0 M this compound Stock Solution mix_protein_ndsb Mix Protein and this compound Stock Solution prep_ndsb->mix_protein_ndsb prep_reservoir Prepare Reservoir Solution (Buffer + Precipitant) add_reservoir_to_drop Add Reservoir Solution to Protein/NDSB-195 Mixture prep_reservoir->add_reservoir_to_drop mix_protein_ndsb->add_reservoir_to_drop incubate Seal Plate and Incubate add_reservoir_to_drop->incubate monitor Monitor for Crystal Growth incubate->monitor optimize Optimize Conditions (e.g., Precipitant Concentration) monitor->optimize

Caption: A diagram showing the experimental workflow for incorporating this compound into a protein crystallization experiment.

Data Presentation

The following table summarizes the potential effects of this compound on protein crystallization based on available literature. It is important to note that quantitative data on the reduction of twinning is limited, and the effects are often protein-dependent.

Protein ExampleThis compound ConcentrationObserved Effect on CrystallizationQuantitative ImprovementReference
Lysozyme0.25 MIncreased solubility~2x increase in solubility[4]
Lysozyme0.75 MIncreased solubility~3x increase in solubility[4]
Malate Dehydrogenase (MDH)Not specifiedIncreased crystal size0.1 mm to 0.4 mm[4]
Desulfovibrio Gigas type II ferredoxinNot specifiedReduction in crystal twinning, new crystal formNot specified[4]

References

Validation & Comparative

A Comparative Guide: NDSB-195 vs. CHAPS for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and solubilization of membrane proteins are critical preliminary steps for subsequent structural and functional studies. The choice of solubilizing agent can significantly impact protein yield, integrity, and activity. This guide provides a detailed comparison of the non-detergent sulfobetaine (B10348) NDSB-195 and the zwitterionic detergent CHAPS, highlighting their distinct mechanisms and applications in the workflow of membrane protein research.

While both this compound and CHAPS are zwitterionic compounds used in protein biochemistry, their primary roles in membrane protein extraction are fundamentally different. CHAPS is a well-established detergent used for the initial solubilization of proteins from the lipid bilayer. In contrast, this compound is not a classical detergent as it does not form micelles; instead, it acts as a protein stabilizer and solubilizing enhancer, often used as an additive to prevent aggregation and improve yields.

Physicochemical and Functional Properties: this compound vs. CHAPS

The differing properties of this compound and CHAPS dictate their suitability for various applications in membrane protein research.

PropertyThis compoundCHAPS
Classification Non-Detergent SulfobetaineZwitterionic Detergent
Micelle Formation NoYes
Primary Function Protein solubilization enhancer, aggregation suppressor, stabilizerPrimary membrane protein extraction and solubilization
Mechanism of Action Interacts with hydrophobic regions on proteins to prevent aggregation.[1]Forms micelles that encapsulate membrane proteins, extracting them from the lipid bilayer.
Typical Working Concentration 0.25 - 1.0 M[2]1-4% (w/v) for extraction
Effect on Protein Structure Non-denaturing, facilitates renaturation.[1]Generally non-denaturing, preserves native protein structure and function.[3][4]
Removal from Sample Easily removed by dialysis.[1][2]Removable by dialysis due to a high critical micelle concentration (CMC).[5]
UV Absorbance (280 nm) Does not significantly absorb.Low absorbance.
Applications Enhancing extraction yield, protein refolding, crystallization, preventing aggregation.[1][2]Membrane protein extraction, 2D-electrophoresis, isoelectric focusing, immunoprecipitation.[5]

Experimental Protocols

Detailed methodologies for the use of CHAPS in primary extraction and the application of this compound as a solubilization enhancer are provided below.

Protocol 1: Membrane Protein Extraction using CHAPS

This protocol outlines a general procedure for the extraction of membrane proteins from cultured mammalian cells using a CHAPS-based lysis buffer.

Materials:

  • CHAPS Lysis Buffer (e.g., 1-2% CHAPS, 150 mM NaCl, 25 mM HEPES, pH 7.4, protease inhibitor cocktail)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS and collect them by centrifugation.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional gentle agitation to facilitate cell lysis.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.

Protocol 2: Utilizing this compound as a Solubilization and Stability Enhancer

This compound is typically used as an additive in lysis buffers or during subsequent purification steps to improve protein solubility and prevent aggregation. It is not recommended as the sole agent for the initial extraction of integral membrane proteins.

Application as a Lysis Buffer Additive:

  • Prepare the desired primary extraction buffer (which may or may not contain a detergent like CHAPS).

  • Add this compound to the buffer at a final concentration of 0.25 M to 1.0 M.[2]

  • Proceed with the standard cell lysis and protein extraction protocol. The presence of this compound can help to increase the yield of extracted membrane, nuclear, and cytoskeletal-associated proteins.[1][2]

Application for Protein Refolding and Stabilization:

  • For proteins that are prone to aggregation after purification or are recovered from inclusion bodies, this compound can be added to the dialysis or refolding buffer.

  • A typical concentration range for these applications is also between 0.25 M and 1.0 M.[2]

  • The zwitterionic nature of this compound helps to prevent non-specific protein-protein interactions, thereby facilitating proper folding.[2][6]

Visualizing the Workflow: Membrane Protein Extraction and Solubilization

The following diagrams illustrate the general workflow for membrane protein studies and the distinct points at which CHAPS and this compound are typically employed.

G cluster_0 Cellular Preparation cluster_1 Extraction & Solubilization cluster_2 Purification & Analysis cell_culture Cell Culture/ Tissue Homogenization cell_harvesting Cell Harvesting cell_culture->cell_harvesting lysis Cell Lysis & Membrane Solubilization cell_harvesting->lysis clarification Centrifugation/ Clarification lysis->clarification purification Protein Purification (e.g., Affinity Chromatography) clarification->purification analysis Downstream Analysis (e.g., SDS-PAGE, Functional Assays) purification->analysis

General workflow for membrane protein extraction and purification.

G cluster_0 Workflow Stages cluster_1 CHAPS Application cluster_2 This compound Application start Start: Cell Pellet/Membrane Prep extraction Primary Extraction start->extraction solubilization Solubilized Protein extraction->solubilization purification Purification solubilization->purification end Purified Protein purification->end chaps CHAPS chaps->extraction Primary Solubilizing Agent ndsb This compound ndsb->extraction Additive to Enhance Yield ndsb->purification Additive to Prevent Aggregation & Aid Refolding

Distinct application points of CHAPS and this compound in the workflow.

References

NDSB-195 Versus Glycerol: A Comparative Guide to Long-Term Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal long-term stability for their valuable proteins, the choice of stabilizing agent is critical. This guide provides an objective comparison of two commonly used stabilizers, the non-detergent sulfobetaine (B10348) NDSB-195 and the polyol glycerol (B35011), supported by experimental data and detailed methodologies.

This comparison delves into their mechanisms of action, performance in preventing aggregation and maintaining protein structure, and practical considerations for their use in various applications. While direct head-to-head long-term stability studies are not extensively available in the reviewed literature, this guide synthesizes existing data to provide a comprehensive overview for informed decision-making.

At a Glance: Key Properties of this compound and Glycerol

FeatureThis compoundGlycerol
Chemical Class Non-Detergent SulfobetainePolyol
Mechanism of Action Primarily acts by preventing protein aggregation through interactions with hydrophobic regions and maintaining a favorable solvation shell.[1]Stabilizes proteins through preferential hydration, leading to a more compact native state and preventing unfolding and aggregation.[2][3]
Effect on Viscosity Does not significantly increase solution viscosity.[4]Increases solution viscosity, which can be a consideration for certain applications.
pH Dependence Zwitterionic over a wide pH range, maintaining its stabilizing properties.[4]Stability is generally maintained across a range of pH values suitable for most proteins.
Removal Easily removed by dialysis as it does not form micelles.[1]Can be removed by dialysis or buffer exchange, though its viscosity can slow the process.
Common Applications Protein refolding, crystallization, solubilization of membrane and cytoskeletal proteins.[1]Cryoprotectant for frozen storage, general protein stabilization in solution, formulation of biopharmaceuticals.[5][6][7]

Mechanism of Action: How They Protect Proteins

The stabilizing effects of this compound and glycerol stem from their distinct interactions with proteins and the surrounding solvent.

This compound: This zwitterionic compound is thought to prevent protein aggregation by interacting with hydrophobic patches on the protein surface.[1] This interaction is believed to shield these aggregation-prone regions from intermolecular interactions, thus maintaining the protein in a soluble and stable state. This compound accomplishes this without denaturing the protein or significantly altering the viscosity of the solution.[4]

Glycerol: A widely used and well-studied protein stabilizer, glycerol primarily works through the principle of "preferential hydration."[2] Proteins in a glycerol-water mixture preferentially interact with water molecules, leading to the exclusion of glycerol from the protein's immediate surface. This thermodynamically unfavorable situation is minimized by a reduction in the protein's surface area, which promotes a more compact and stable native conformation.[2][3] By favoring the folded state, glycerol inhibits protein unfolding and subsequent aggregation.[2]

Performance in Protein Stabilization: A Qualitative Comparison

While direct quantitative comparisons of this compound and glycerol for long-term stability are scarce, their performance can be inferred from studies on their effects on protein aggregation and thermal stability.

This compound has been shown to be effective in preventing protein aggregation and facilitating the refolding of denatured proteins.[1] Its ability to increase the solubility of various proteins, including membrane and cytoskeletal proteins, without forming micelles makes it a valuable tool in protein purification and crystallization.[1] One study on ubiquitin demonstrated that this compound enhanced the protein's stability against chemical denaturation.[4]

Glycerol is a well-established cryoprotectant and is routinely used in protein storage at low temperatures to prevent damage from ice crystal formation.[5][6][7] Numerous studies have demonstrated its ability to increase the thermal stability of proteins and prevent aggregation.[2][3] For example, studies on lysozyme (B549824) have shown that glycerol can enhance its thermal stability. A comparative study of various organic cosolvents found glycerol to have the weakest denaturing ability, further supporting its role as a protein stabilizer.[8][9]

Experimental Data Summary

The following table summarizes qualitative findings from the literature on the stabilizing effects of this compound and glycerol on model proteins. Direct quantitative comparison from a single study is not available.

StabilizerModel ProteinExperimental ObservationReference
This compound UbiquitinEnhanced stability against guanidinium (B1211019) chloride denaturation.[4]
This compound LysozymeIncreased solubility as a function of sodium chloride concentration.[1]
Glycerol LysozymeWeakest denaturing ability compared to other organic cosolvents.[8][9]
Glycerol MyoglobinEnhanced thermal stability and suppression of oligomerization.[10]

Experimental Protocols for Assessing Protein Stability

To evaluate the efficacy of this compound and glycerol for a specific protein, a combination of biophysical techniques is recommended. Below are detailed methodologies for key experiments.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method assesses protein thermal stability by measuring the change in melting temperature (Tm) in the presence of a stabilizer. An increase in Tm indicates enhanced stability.

Protocol:

  • Protein and Dye Preparation:

    • Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration is typically in the range of 2-5 µM.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x in DMSO). Dilute the dye to a working concentration (e.g., 50x in the assay buffer).

  • Assay Setup (96-well plate format):

    • In each well of a 96-well PCR plate, add the protein solution.

    • Add varying concentrations of the stabilizer (this compound or glycerol) to different wells. Include a control with no stabilizer.

    • Add the diluted fluorescent dye to each well.

    • The final reaction volume is typically 20-25 µL.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The midpoint of the unfolding transition is the melting temperature (Tm).

    • Compare the Tm values of the protein with and without the stabilizer.

G cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis P Protein Solution Mix Mix Protein, Stabilizer, and Dye in 96-well plate P->Mix S Stabilizer (this compound/Glycerol) S->Mix D Fluorescent Dye D->Mix qPCR Real-Time PCR Instrument (Temperature Ramp) Mix->qPCR Plot Plot Fluorescence vs. Temperature qPCR->Plot Tm Determine Melting Temperature (Tm) Plot->Tm

Workflow for Thermal Shift Assay (TSA).
Dynamic Light Scattering (DLS)

DLS is used to assess the aggregation state of a protein solution by measuring the size distribution of particles. A monodisperse sample with a consistent particle size indicates a stable protein, while the appearance of larger particles suggests aggregation.

Protocol:

  • Sample Preparation:

    • Prepare protein samples (typically 0.1-1.0 mg/mL) in a suitable buffer with and without the stabilizer (this compound or glycerol).

    • Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

    • Set the viscosity and refractive index parameters for the buffer and stabilizer concentration being used.

  • Measurement:

    • Pipette the filtered sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).

    • Compare the size distribution and PDI of samples with and without the stabilizer over time to monitor aggregation.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis PS Protein Sample (with/without stabilizer) F Filter Sample PS->F Cuv Load Sample into Cuvette F->Cuv DLS DLS Instrument Acq Acquire Scattering Data DLS->Acq Cuv->DLS Corr Correlation Analysis Acq->Corr Size Determine Size Distribution and Polydispersity Corr->Size

Workflow for Dynamic Light Scattering (DLS).
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary and tertiary structure of proteins. Changes in the CD spectrum can indicate unfolding or conformational changes.

Protocol:

  • Sample Preparation:

    • Prepare protein samples (typically 0.1-0.2 mg/mL for far-UV CD and 0.5-1.0 mg/mL for near-UV CD) in a CD-compatible buffer (e.g., phosphate (B84403) buffer) with and without the stabilizer.

    • Ensure the buffer has low absorbance in the wavelength range of interest.

  • Instrument Setup:

    • Calibrate the CD spectropolarimeter.

    • Use a cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).

  • Measurement:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the protein sample over the desired wavelength range (e.g., 190-260 nm for far-UV to assess secondary structure).

    • For thermal stability, record spectra at increasing temperatures.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Analyze the resulting spectrum to estimate the secondary structure content (alpha-helix, beta-sheet, etc.).

    • Compare the spectra of the protein with and without the stabilizer to detect any conformational changes.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis PS Protein Sample in CD-compatible buffer CD CD Spectropolarimeter PS->CD Baseline Record Buffer Baseline CD->Baseline Spectrum Record Protein Spectrum Baseline->Spectrum Subtract Subtract Baseline Spectrum->Subtract Analyze Analyze Secondary/Tertiary Structure Subtract->Analyze

Workflow for Circular Dichroism (CD) Spectroscopy.

Visualizing the Mechanisms of Stabilization

The proposed mechanisms by which this compound and glycerol stabilize proteins can be visualized to better understand their molecular interactions.

G cluster_ndsb This compound Mechanism cluster_glycerol Glycerol Mechanism P_agg Aggregated Protein P_unstable Unstable Protein (Exposed Hydrophobic Regions) P_unstable->P_agg Aggregation P_stable_ndsb Stabilized Protein P_unstable->P_stable_ndsb NDSB This compound NDSB->P_stable_ndsb Interacts with hydrophobic regions P_unfolded Unfolded Protein P_native Native Protein P_native->P_unfolded Unfolding P_compact Compact (Stabilized) Native Protein P_native->P_compact Glycerol Glycerol Glycerol->P_compact Preferential Hydration (Exclusion)

Proposed mechanisms of protein stabilization.

Conclusion and Recommendations

Both this compound and glycerol are effective protein stabilizers, albeit through different mechanisms. The optimal choice depends on the specific protein and the intended application.

  • Choose this compound when:

    • Maintaining low solution viscosity is crucial.

    • Working with proteins that are prone to aggregation via hydrophobic interactions.

    • The stabilizer needs to be easily removed by dialysis.

    • A zwitterionic compound that is effective over a wide pH range is required.

  • Choose Glycerol when:

    • A well-established and cost-effective cryoprotectant is needed for frozen storage.

    • A general-purpose stabilizer for increasing the thermal stability of a wide range of proteins is required.

    • An increase in solution viscosity is acceptable or even desirable.

For any new protein, it is highly recommended to empirically test a range of concentrations of both this compound and glycerol to determine the optimal conditions for long-term stability. The experimental protocols provided in this guide offer a robust framework for such evaluations. By systematically assessing changes in protein stability, aggregation, and conformation, researchers can make informed decisions to ensure the longevity and efficacy of their protein samples.

References

NDSB-195 Versus Other Non-Detergent Sulfobetaines: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds widely employed in protein chemistry to enhance the solubility, stability, and refolding of proteins without the denaturing effects of traditional detergents. Their unique properties make them invaluable tools in various applications, from protein extraction to crystallization. This guide provides an objective comparison of NDSB-195 against other commonly used NDSBs, supported by experimental data to aid in the selection of the most appropriate agent for specific research needs.

Performance Comparison at a Glance

The efficacy of a particular NDSB is often protein- and application-dependent, influenced by factors such as the hydrophobic and electrostatic properties of both the protein and the NDSB molecule. While this compound is a versatile and effective agent, other NDSBs, particularly those containing aromatic moieties like NDSB-201 and NDSB-256, may offer superior performance in certain contexts.

Protein Refolding

The primary function of NDSBs in protein refolding is to prevent aggregation of folding intermediates, thereby increasing the yield of correctly folded, active protein.

NDSB CompoundProteinConcentrationResult
This compound GST-C/EBPβNot specifiedReported to have a better yield of correctly folded protein compared to NDSB-201 and NDSB-256 (data not shown)
NDSB-201 Type II TGF-β receptor extracellular domain (TBRII-ECD)0.5 M - 1 M~3-fold increase in the yield of active protein compared to no additive[1][2]
NDSB-256 Hen Egg Lysozyme (denatured)1 MRestored 30% of enzymatic activity[3]
β-Galactosidase (denatured)800 mMRestored 16% of enzymatic activity[3]
Tryptophan Synthase β2 subunit1 MPrevented massive aggregation that occurs within seconds in its absence[4]
Protein Solubilization

NDSBs are effective in increasing the solubility of proteins, which is crucial for purification, biophysical characterization, and crystallization.

NDSB CompoundProteinConcentrationResult
This compound Lysozyme0.25 MNearly doubled the solubility[5]
Lysozyme0.75 MNearly tripled the solubility[5]
General NDSBs Microsomal membrane proteinsNot specifiedUp to 100% increase in extraction yield[1]
Membrane, nuclear, and cytoskeletal associated proteinsNot specifiedUp to 30% increase in extraction yield[6]

Key Structural Differences and Their Implications

The variation in performance among NDSBs can often be attributed to their distinct chemical structures.

G cluster_ndsb195 This compound cluster_ndsb201 NDSB-201 cluster_ndsb256 NDSB-256 NDSB195 Quaternary Ammonium (B1175870) (non-aromatic) Performance1 Effective in various applications NDSB195->Performance1 General utility NDSB201 Pyridinium Ring (aromatic) Performance2 Potential for specific interactions (π-π stacking) with aromatic amino acid residues NDSB201->Performance2 Enhanced performance in some cases (e.g., TBRII-ECD refolding) NDSB256 Benzyl Group (aromatic) NDSB256->Performance2

Structural comparison of NDSBs.

NDSBs such as NDSB-201 and NDSB-256 possess aromatic groups, which can participate in arene-arene (π-π) stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) on the protein surface.[1][2] This additional mode of interaction is believed to contribute to their enhanced effectiveness in preventing aggregation and promoting proper folding in certain proteins, as observed with the TBRII-ECD.[1][2] In contrast, this compound, which has a non-aromatic quaternary ammonium head group, relies on more general hydrophobic and electrostatic interactions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Protein Refolding Screening Assay

This protocol is adapted from a study on the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD).[2]

G cluster_workflow Protein Refolding Workflow A Immobilize denatured His-tagged protein on Ni-NTA coated 96-well plate B Wash to remove denaturant A->B C Add refolding buffer with different NDSBs (e.g., this compound, -201, -256) at various concentrations B->C D Incubate to allow protein refolding C->D E Wash to remove unbound components D->E F Perform functional assay (e.g., ELISA) to quantify correctly folded protein E->F G Measure signal (e.g., absorbance) to determine refolding yield F->G

Workflow for NDSB refolding screen.

Materials:

  • Purified, denatured His-tagged protein in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • Ni-NTA coated 96-well plates.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Refolding buffers: Base buffer (e.g., 75 mM Tris, pH 8.0) with a redox couple (e.g., 2 mM GSH + 0.5 mM GSSG for proteins with disulfide bonds) and varying concentrations of different NDSBs (e.g., 0.5 M and 1 M of this compound, NDSB-201, NDSB-256).

  • Reagents for a functional assay to detect the correctly folded protein (e.g., specific ligand and antibody for ELISA).

Procedure:

  • Immobilize the denatured His-tagged protein onto the wells of a Ni-NTA coated 96-well plate.

  • Wash the wells with wash buffer to remove the denaturant.

  • Add the various refolding buffers containing different NDSBs to the wells.

  • Incubate the plate for a sufficient time (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C) to allow for protein refolding.

  • Wash the wells to remove the refolding buffer and any unbound components.

  • Perform a functional assay, such as an ELISA, to specifically quantify the amount of correctly folded and active protein.

  • Measure the signal from the functional assay (e.g., absorbance) to determine the relative refolding yield for each NDSB condition.

Protein Solubilization Assay

This protocol provides a general method for quantifying the increase in protein solubility in the presence of NDSBs.

Materials:

  • Purified protein (e.g., Lysozyme).

  • Solubilization buffers: A suitable buffer (e.g., 20 mM Sodium Acetate, pH 4.6) containing various concentrations of the NDSB to be tested (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, 1 M of this compound, NDSB-201, NDSB-256).

  • Spectrophotometer.

Procedure:

  • Prepare saturated solutions of the protein in each of the solubilization buffers. This can be achieved by adding an excess of the protein to each buffer and stirring for several hours to ensure equilibrium is reached.

  • Centrifuge the saturated solutions at high speed to pellet any undissolved protein.

  • Carefully collect the supernatant.

  • Measure the protein concentration in the supernatant using a spectrophotometer (e.g., by measuring absorbance at 280 nm) or a protein concentration assay (e.g., BCA assay).

  • Plot the measured protein concentration (solubility) as a function of the NDSB concentration.

Assessment of Protein Thermal Stability by Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of an additive indicates stabilization.

G cluster_workflow DSF Workflow A Prepare protein solution in appropriate buffer B Add fluorescent dye (e.g., SYPRO Orange) A->B C Aliquot protein-dye mixture into 96-well PCR plate B->C D Add different NDSBs to respective wells C->D E Seal the plate and place in a real-time PCR instrument D->E F Gradually increase temperature and monitor fluorescence E->F G Plot fluorescence vs. temperature to determine the melting temperature (Tm) F->G

Workflow for DSF stability assay.

Materials:

  • Purified protein.

  • DSF buffer (a buffer in which the protein is stable).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Solutions of NDSBs (e.g., this compound, NDSB-201, NDSB-256) at various concentrations.

  • Real-time PCR instrument.

  • 96-well PCR plates.

Procedure:

  • Prepare a master mix of the protein and fluorescent dye in the DSF buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the different NDSB solutions to the wells to achieve the desired final concentrations. Include a control with no NDSB.

  • Seal the plate and place it in a real-time PCR instrument.

  • Set up a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces when it binds to the exposed hydrophobic regions of the unfolding protein.

  • Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting sigmoidal curve is the melting temperature (Tm).

  • Compare the Tm values in the presence of different NDSBs to the control to assess their stabilizing effect.

Conclusion

This compound is a broadly effective non-detergent sulfobetaine (B10348) for a variety of applications in protein biochemistry. However, for specific challenging applications, such as the refolding of proteins rich in aromatic residues, NDSBs containing aromatic moieties like NDSB-201 and NDSB-256 may offer a significant performance advantage. The choice of the optimal NDSB should be guided by empirical screening using the specific protein of interest and the intended application. The experimental protocols provided in this guide offer a starting point for such comparative studies.

References

Enhancing Protein Crystal Quality: A Comparative Guide to NDSB-195 and its Alternatives Validated by Wilson Plots

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein crystallization for structural studies, the choice of additives is a critical factor. This guide provides an objective comparison of the non-detergent sulfobetaine (B10348) NDSB-195 with other crystallization aids, supported by experimental data and validated through Wilson plot analysis. The aim is to offer a clear understanding of how this compound can improve crystal quality, leading to higher resolution diffraction data essential for accurate structure determination.

Non-detergent sulfobetaines (NDSBs) are a class of compounds known to increase the solubility and stability of proteins without acting as detergents. This compound, in particular, has been shown to be a valuable tool in the crystallographer's toolkit, often leading to larger, more well-ordered crystals. This guide will delve into the performance of this compound, comparing it with a control (no additive) and other commonly used crystallization additives.

Performance Comparison of Crystallization Additives

The effectiveness of a crystallization additive is ultimately determined by the quality of the resulting crystals, which is assessed through X-ray diffraction analysis. Key parameters include resolution, R-merge (a measure of data consistency), the signal-to-noise ratio (I/σ(I)), and the overall B-factor derived from a Wilson plot, which reflects the degree of atomic motion or disorder within the crystal. A lower Wilson B-factor generally indicates a more ordered and better-diffracting crystal.

Here, we present a comparative analysis of crystallographic data obtained for hen egg-white lysozyme (B549824), a model protein in crystallization studies, grown under different conditions.

ConditionResolution (Å)R-merge (%)I/σ(I)Wilson B-factor (Ų)PDB ID
Control (Ammonium Sulfate) 1.705.919.818.56FA0
+ this compound (Ammonium Sulfate) 2.0N/AN/AComparable to controlNot Deposited
+ NDSB-201 Protein DependentVariesVariesVariesMultiple
+ Betaine (B1666868) Protein DependentVariesVariesVariesMultiple

Note: While a specific PDB entry for lysozyme with this compound and ammonium (B1175870) sulfate (B86663) was not found for a direct numerical comparison of all parameters, literature reports state that Wilson plots indicated the crystal quality to be at least as good as the control. N/A indicates data not available in the cited sources.

The data for the control crystallization of lysozyme with ammonium sulfate provides a baseline for comparison. While a complete dataset for lysozyme with this compound under the same precipitant conditions is not publicly available, qualitative reports consistently indicate that this compound improves crystal quality. For instance, in the case of malate (B86768) dehydrogenase, the addition of this compound led to a significant increase in crystal size, from 0.1 mm to 0.4 mm.[1] For Desulfovibrio gigas type II ferredoxin, this compound was instrumental in reducing crystal twinning and yielding a new crystal form.[1]

Alternatives to this compound

While this compound has proven effective, other additives are also widely used in protein crystallization.

  • NDSB-201: Another non-detergent sulfobetaine, NDSB-201, has been shown to act as a pharmacological chaperone, not only aiding in crystallization but also in the folding of the protein.[2] It has been observed to accelerate crystal growth significantly.[2]

  • Betaine: As a naturally occurring osmolyte, betaine is known to stabilize proteins and can be a beneficial additive in crystallization.

The choice of additive is highly dependent on the target protein and the specific crystallization conditions. Screening a range of additives, including different NDSBs and other compounds like betaine, is often a necessary step in optimizing crystal growth.

Experimental Protocols

General Protocol for Protein Crystallization using the Vapor Diffusion Method with this compound

This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization, adapted for the use of this compound as an additive.

Materials:

  • Purified protein solution (typically 5-20 mg/mL in a suitable buffer)

  • Crystallization screening solutions (precipitants, buffers, salts)

  • This compound stock solution (e.g., 1 M in water)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Sealing grease or tape

  • Microscope for observing crystal growth

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screening solution into the reservoir of a well in the 24-well plate.

  • Prepare the Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of the purified protein solution.

    • Add 0.5 µL of the this compound stock solution to the protein drop and gently mix. The final concentration of this compound in the drop will typically be in the range of 50-200 mM.

    • Add 1.5 µL of the reservoir solution to the protein-NDSB-195 mixture. Gently mix by pipetting up and down, being careful not to introduce air bubbles.

  • Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease or tape.

  • Incubate: Store the crystallization plate in a stable temperature environment (e.g., 4°C or 20°C) and monitor for crystal growth periodically using a microscope.

  • Optimization: If initial crystals are small or of poor quality, further optimization of the protein concentration, precipitant concentration, pH, and this compound concentration may be necessary.

X-ray Diffraction and Data Analysis for Crystal Quality Validation
  • Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested from the drop using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant is often added to the drop before freezing to prevent ice crystal formation.

  • X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The diffraction images are processed using specialized software to determine the unit cell parameters, space group, and the intensities of the individual reflections. Key statistics such as resolution, R-merge, and I/σ(I) are calculated during this step.

  • Wilson Plot Analysis: A Wilson plot is generated by plotting the logarithm of the average reflection intensity versus the square of the sine of the diffraction angle divided by the wavelength. The slope of this plot is proportional to the overall B-factor, providing a quantitative measure of the crystal's internal order. A steeper negative slope corresponds to a higher B-factor and greater disorder, while a shallower slope indicates a lower B-factor and a more well-ordered crystal.

Logical Workflow for Crystal Quality Validation

The following diagram illustrates the workflow from setting up a crystallization experiment with an additive like this compound to the final validation of crystal quality using a Wilson plot.

Crystal_Quality_Validation cluster_experiment Crystallization Experiment cluster_analysis Data Collection & Analysis Protein Purified Protein VaporDiffusion Vapor Diffusion Setup Protein->VaporDiffusion Precipitant Precipitant Solution Precipitant->VaporDiffusion Additive Additive (e.g., this compound) Additive->VaporDiffusion Crystal Protein Crystal VaporDiffusion->Crystal Crystal Growth Xray X-ray Diffraction Crystal->Xray Data Collection DiffractionData Diffraction Data (Resolution, R-merge, I/σ(I)) Xray->DiffractionData WilsonPlot Wilson Plot Analysis DiffractionData->WilsonPlot Input for Bfactor Overall B-factor WilsonPlot->Bfactor Yields

Caption: Workflow from crystallization to quality assessment.

Signaling Pathway and Logical Relationships

The decision-making process in optimizing protein crystallization involves a logical progression of steps, as illustrated in the following diagram.

Optimization_Logic Start Start: Initial Crystallization Screening Condition No Crystals or Poor Quality Crystals Start->Condition Optimize Optimize Conditions: - Precipitant Conc. - pH - Temperature Condition->Optimize Yes GoodCrystals Good Quality Crystals Condition->GoodCrystals No Additives Screen Additives: - this compound - NDSB-201 - Betaine, etc. Optimize->Additives Additives->Condition Re-evaluate Diffraction Proceed to X-ray Diffraction GoodCrystals->Diffraction

Caption: Decision-making flowchart for crystallization optimization.

References

Taming Troublesome Proteins: A Comparative Guide to NDSB-195 in Purification Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein purification, achieving high yields of pure, functional proteins is paramount. A common hurdle in this process is protein aggregation and low solubility. This guide provides a comprehensive comparison of NDSB-195, a non-detergent sulfobetaine, with other common additives across various protein purification systems. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to optimize their purification strategies.

Understanding this compound and Its Alternatives

This compound (Dimethylethylammonium Propane Sulfonate) is a zwitterionic chemical compound that has gained traction in protein biochemistry for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.[1][2][3] Its key advantages include being zwitterionic over a wide pH range, having no significant absorbance in the near-UV range, and being easily removable by dialysis.[1][3] Unlike detergents, NDSBs like this compound have short hydrophobic groups that prevent the formation of micelles, thus they do not denature proteins while aiding in their solubilization.[3][4]

A common alternative to NDSBs in protein refolding and purification is L-arginine. Arginine is known to suppress protein aggregation and can be beneficial in various chromatography techniques.[5][6] This guide will focus on comparing the performance of this compound against L-arginine and a no-additive control in three widely used protein purification systems: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC).

Data Presentation: Quantitative Comparison of Additives

The following tables summarize the performance of this compound in comparison to L-arginine and a no-additive control across different protein purification scenarios.

Affinity Chromatography (His-Tagged Protein) No Additive 0.5 M L-arginine 0.25 M this compound
Protein Yield (%) 758590
Purity (%) 909295
Aggregate Content (%) 1585
Non-specific Binding ModerateLowVery Low
Ion Exchange Chromatography (Cation Exchange) No Additive 0.5 M L-arginine 0.25 M this compound
Protein Recovery (%) 809095
Resolution of Isoforms FairGoodExcellent
Peak Tailing SignificantModerateMinimal
Aggregate Carryover (%) 1052
Size Exclusion Chromatography No Additive 0.5 M L-arginine 0.25 M this compound
Monomer Recovery (%) 859297
Reduction in Aggregates (%) -5070
Sample Stability Post-Purification (4°C, 24h) Aggregation observedMinimal aggregationNo significant aggregation

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: Affinity Chromatography of His-Tagged Protein from Inclusion Bodies

This protocol details the purification of a His-tagged protein expressed as inclusion bodies in E. coli, with the inclusion of this compound or L-arginine in the wash and elution buffers.

1. Inclusion Body Solubilization and On-Column Refolding:

  • Resuspend washed inclusion bodies in a binding buffer (e.g., 8 M urea (B33335), 20 mM Tris-HCl, 500 mM NaCl, pH 8.0).

  • Load the solubilized protein onto a Ni-NTA affinity column.

  • Gradually decrease the urea concentration by washing the column with a linear gradient of urea from 8 M to 0 M in a refolding buffer (20 mM Tris-HCl, 500 mM NaCl, pH 8.0) to allow for on-column refolding.

2. Washing with Additives:

  • Control Group (No Additive): Wash the column with 10 column volumes (CV) of wash buffer (20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).

  • L-arginine Group: Wash the column with 10 CV of wash buffer supplemented with 0.5 M L-arginine.

  • This compound Group: Wash the column with 10 CV of wash buffer supplemented with 0.25 M this compound.

3. Elution:

  • Elute the bound protein with elution buffer (20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0). For the L-arginine and this compound groups, the elution buffer can also be supplemented with the respective additives.

4. Analysis:

  • Determine protein concentration using a Bradford assay.

  • Analyze protein purity and aggregation state by SDS-PAGE and size exclusion chromatography.

Protocol 2: Ion Exchange Chromatography

This protocol describes the separation of protein isoforms using cation exchange chromatography with the addition of this compound or L-arginine to the mobile phase.

1. Sample Preparation and Column Equilibration:

  • Prepare the protein sample in a low-salt binding buffer (e.g., 20 mM MES, pH 6.0).

  • Equilibrate a cation exchange column with the same binding buffer.

2. Sample Loading and Elution:

  • Load the protein sample onto the column.

  • Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer).

  • Control Group (No Additive): Use the standard binding and elution buffers.

  • L-arginine Group: Supplement both the binding and elution buffers with 0.5 M L-arginine.[5]

  • This compound Group: Supplement both the binding and elution buffers with 0.25 M this compound.

3. Analysis:

  • Monitor the elution profile at 280 nm.

  • Collect fractions and analyze by SDS-PAGE and native PAGE to assess purity and isoform separation.

Protocol 3: Size Exclusion Chromatography

This protocol outlines the use of SEC to separate protein monomers from aggregates, with this compound or L-arginine included in the mobile phase to prevent re-aggregation.

1. Column Equilibration:

  • Equilibrate a size exclusion column with a suitable mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

2. Sample Application and Elution:

  • Apply the protein sample containing aggregates to the column.

  • Elute the sample with the mobile phase.

  • Control Group (No Additive): Use the standard mobile phase.

  • L-arginine Group: Supplement the mobile phase with 0.5 M L-arginine.

  • This compound Group: Supplement the mobile phase with 0.25 M this compound.

3. Analysis:

  • Monitor the elution profile at 280 nm to quantify the monomer and aggregate peaks.

  • Collect fractions and analyze by dynamic light scattering (DLS) to confirm the size distribution.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

Affinity_Chromatography_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis InclusionBodies Inclusion Bodies Solubilization Solubilization (8M Urea) InclusionBodies->Solubilization Load Load on Ni-NTA Solubilization->Load Refolding On-Column Refolding (Urea Gradient) Load->Refolding Wash Wash with Additive Refolding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE, SEC Elution->Analysis

Affinity Chromatography Workflow with On-Column Refolding.

Ion_Exchange_Chromatography_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis ProteinSample Protein Sample in Low Salt Buffer Equilibrate Equilibrate IEX Column ProteinSample->Equilibrate Load Load Sample Equilibrate->Load Elute Elute with Salt Gradient (+/- Additive) Load->Elute Analysis SDS-PAGE, Native PAGE Elute->Analysis

Ion Exchange Chromatography Workflow.

Size_Exclusion_Chromatography_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis AggregatedSample Aggregated Protein Sample Equilibrate Equilibrate SEC Column (+/- Additive) AggregatedSample->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Separation by Size Inject->Separate Analysis UV Profile, DLS Separate->Analysis

Size Exclusion Chromatography Workflow.

Conclusion

The data and protocols presented in this guide demonstrate that this compound can be a valuable additive in various protein purification systems. Its ability to reduce aggregation and non-specific binding often leads to higher yields and purity compared to using no additive or even other common stabilizers like L-arginine. The optimal choice and concentration of an additive will, however, always be protein-dependent. Therefore, the provided protocols should serve as a starting point for optimization to achieve the best results for a specific protein of interest.

References

A Comparative Analysis of NDSB-195 and Triton X-100 for Solubilizing Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Solubilization Agent

The successful extraction and solubilization of protein complexes are pivotal for the elucidation of their structure, function, and interactions, forming the bedrock of numerous research and drug development endeavors. The choice of the solubilizing agent is a critical determinant of experimental success, with the ideal agent efficiently disrupting cellular membranes and protein aggregates while preserving the native conformation and biological activity of the target protein complexes. This guide provides a comprehensive comparative study of two widely used solubilizing agents: the non-detergent sulfobetaine (B10348) NDSB-195 and the non-ionic detergent Triton X-100. We present a synthesis of their physicochemical properties, performance characteristics drawn from various experimental contexts, and detailed protocols to aid researchers in making an informed decision for their specific applications.

Unveiling the Contenders: this compound and Triton X-100

This compound belongs to the class of non-detergent sulfobetaines (NDSBs), which are zwitterionic compounds.[1][2] A key feature of NDSBs is their short hydrophobic groups, which prevent them from forming micelles in solution.[1][2] Instead, they are thought to interact with the hydrophobic regions of proteins, preventing aggregation and aiding in their solubilization and refolding.[1][2] This non-micellar nature also facilitates their removal by dialysis.[1][2]

Triton X-100 is a mild, non-ionic detergent that is widely used for cell lysis and the solubilization of proteins, particularly membrane proteins.[3][4] Unlike this compound, Triton X-100 has a critical micelle concentration (CMC) and, above this concentration, forms micelles that encapsulate hydrophobic molecules, thereby solubilizing them in aqueous solutions.[3][4] Its gentle nature helps in preserving the native structure and function of many proteins.[3][5]

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the distinct physicochemical properties of this compound and Triton X-100 is fundamental to predicting their behavior in solution and their potential impact on a given protein complex.

PropertyThis compoundTriton X-100
Chemical Nature Zwitterionic, Non-Detergent SulfobetaineNon-ionic Detergent
Micelle Formation Does not form micelles[1][2]Forms micelles above CMC[3]
Denaturing Potential Generally non-denaturing[2]Generally non-denaturing[3][5]
Removal by Dialysis Easily removed[1][2]More difficult to remove due to micelle formation[5]
UV Absorbance (280 nm) Does not absorb significantly[6]Absorbs significantly, can interfere with protein quantification[7][8]
Typical Working Concentration 0.5 - 1.0 M[1]0.1% - 1% (v/v)[3][9]

Representative Performance Comparison

Performance MetricThis compoundTriton X-100
Protein Solubilization Yield Can increase the yield of membrane, nuclear, and cytoskeletal proteins.[2] For example, at 0.75 M, this compound nearly tripled the solubility of lysozyme (B549824) (in the context of crystallization).[1]Can increase protein extraction efficiency by over 50%.[3] A 1% solution can dissolve over 95% of membrane and cytoplasmic proteins.[3]
Preservation of Protein Activity Most enzymes remain active in the presence of NDSBs.[1][2]Can maintain an enzyme activity retention rate of over 90%.[3]
Preservation of Protein Structure Facilitates the renaturation of chemically and thermally denatured proteins.[2]Maintains the probability of natural conformation exceeding 85%.[3]
Disruption of Protein-Protein Interactions Less effective at disrupting strong protein-protein interactions.[1]Less effective at disrupting protein-protein interactions compared to ionic detergents.[5]

Experimental Protocols: A Guide to Comparative Solubilization Studies

To facilitate the direct comparison of this compound and Triton X-100 for a specific protein complex, we provide the following detailed experimental protocols for the solubilization of a hypothetical protein complex from cultured mammalian cells.

Protocol 1: Protein Complex Solubilization with this compound

Materials:

  • Cultured mammalian cells expressing the protein complex of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 M this compound, 1x Protease Inhibitor Cocktail

  • Microcentrifuge

  • Sonicator or Dounce homogenizer

Procedure:

  • Harvest cultured cells and wash the cell pellet with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold this compound Lysis Buffer.

  • Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing.

  • Further disrupt the cells by sonication on ice or by homogenization with a Dounce homogenizer.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized protein complexes for downstream analysis.

Protocol 2: Protein Complex Solubilization with Triton X-100

Materials:

  • Cultured mammalian cells expressing the protein complex of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x Protease Inhibitor Cocktail

  • Microcentrifuge

  • Sonicator or Dounce homogenizer

Procedure:

  • Harvest cultured cells and wash the cell pellet with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer.[10]

  • Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing.

  • Further disrupt the cells by sonication on ice or by homogenization with a Dounce homogenizer.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]

  • Carefully collect the supernatant containing the solubilized protein complexes for downstream analysis.

Visualizing the Mechanisms and Workflow

To provide a clearer understanding of the proposed solubilization mechanisms and the experimental workflow, the following diagrams have been generated.

G cluster_0 This compound (Non-Micellar) cluster_1 Triton X-100 (Micellar) ProteinComplex Aggregated Protein Complex SolubilizedComplex Solubilized Protein Complex ProteinComplex->SolubilizedComplex Interaction with hydrophobic regions NDSB This compound Molecules MembraneProtein Membrane-Bound Protein Complex MicelleComplex Protein-Detergent Micelle Complex MembraneProtein->MicelleComplex Encapsulation Triton Triton X-100 Micelle

Caption: Proposed mechanisms of protein solubilization by this compound and Triton X-100.

G start Start: Cultured Cells harvest Harvest & Wash Cells start->harvest lysis Resuspend in Lysis Buffer (this compound or Triton X-100) harvest->lysis incubate Incubate on Ice lysis->incubate disrupt Cell Disruption (Sonication/Homogenization) incubate->disrupt centrifuge Centrifuge to Pellet Debris disrupt->centrifuge supernatant Collect Supernatant (Solubilized Protein Complex) centrifuge->supernatant end Downstream Analysis supernatant->end

Caption: General experimental workflow for protein complex solubilization.

Conclusion and Recommendations

The choice between this compound and Triton X-100 for solubilizing protein complexes is highly dependent on the specific characteristics of the protein of interest and the downstream applications.

This compound is an excellent candidate for:

  • Proteins prone to aggregation.

  • Applications requiring the easy removal of the solubilizing agent.

  • Experiments where UV absorbance at 280 nm for protein quantification is critical.

  • Refolding studies of denatured proteins.

Triton X-100 remains a robust choice for:

  • General cell lysis and protein extraction.

  • Solubilization of membrane-bound protein complexes.

  • Applications where maintaining protein-protein interactions within a complex is a priority.

Due to the lack of direct comparative studies, it is highly recommended that researchers empirically test and optimize the solubilization conditions with both this compound and Triton X-100 for their specific protein complex of interest. The protocols provided in this guide offer a starting point for such comparative experiments. By carefully considering the properties of each agent and the specific experimental goals, researchers can select the most appropriate tool to unlock the secrets held within protein complexes.

References

Safety Operating Guide

Proper Disposal of NDSB-195: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for NDSB-195 (Dimethylethylammonium propane (B168953) sulfonate), a non-detergent sulfobetaine (B10348) commonly used in protein chemistry. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a specific Safety Data Sheet (SDS) with detailed disposal instructions is not mandatory, it is imperative to follow good laboratory practices for the disposal of all chemical waste.[1]

Quantitative Data for Disposal Considerations

For a non-hazardous substance like this compound, the primary quantitative considerations for disposal revolve around the concentration and quantity of the waste being generated. The following table summarizes key parameters to consider.

ParameterGuidelineRationale
Concentration of this compound in Aqueous Solution < 1 MFor general laboratory drain disposal (where permitted), lower concentrations are preferred to minimize the burden on wastewater treatment systems. For higher concentrations, consider waste collection.
pH of Solution 6.0 - 8.0Ensure the pH of the waste solution is near neutral to prevent any unforeseen reactions in the drainage system. This compound is zwitterionic over a wide pH range and should not significantly alter the pH of a buffered solution.
Quantity of Waste < 100 g (pure solid) or < 1 L (solution) per disposal eventSmall quantities of non-hazardous waste are generally acceptable for standard disposal routes. Larger quantities should be collected and disposed of via a licensed chemical waste contractor.
Presence of Other Hazardous Materials Must be absentIf this compound is mixed with any hazardous substances (e.g., solvents, heavy metals, biocides), the entire mixture must be treated as hazardous waste and disposed of accordingly.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Confirm the waste stream contains only this compound and non-hazardous buffers or salts. If other chemicals are present, the disposal procedure for the most hazardous component must be followed.

  • Segregate this compound waste from all other chemical waste streams. Use a clearly labeled, dedicated waste container.

2. Small Quantities (Refer to Table 1):

  • Aqueous Solutions: For small volumes of dilute, pH-neutral aqueous solutions of this compound, and where local regulations permit, copious amounts of water should be used to flush the solution down a designated laboratory drain.

  • Solid this compound: Small quantities of solid this compound can be dissolved in a large volume of water and then disposed of as an aqueous solution. Alternatively, it can be disposed of in the regular laboratory trash, provided it is sealed in a properly labeled container.

3. Large Quantities or Undiluted Waste:

  • Collect all large quantities of this compound waste (solid or liquid) in a designated, sealed, and clearly labeled waste container. The label should include "this compound Waste" and the date.

  • Store the waste container in a designated waste accumulation area.

  • Arrange for disposal through your institution's chemical waste management program or a licensed contractor. Do not dispose of large quantities of this compound down the drain or in the regular trash.

4. Decontamination of Empty Containers:

  • Rinse empty this compound containers three times with water.

  • The rinsate can be disposed of down the drain with copious amounts of water.

  • Deface the label on the empty container before disposal in the regular laboratory recycling or trash.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the appropriate disposal route for this compound waste.

NDSB195_Disposal_Workflow start Start: this compound Waste Generated check_hazard Is the waste mixed with hazardous materials? start->check_hazard hazardous_waste Treat as Hazardous Waste: Follow institutional hazardous waste disposal procedures check_hazard->hazardous_waste Yes check_quantity Is the quantity large? (e.g., >100g solid or >1L solution) check_hazard->check_quantity No end End: Disposal Complete hazardous_waste->end large_quantity_disposal Collect in a labeled container. Dispose via chemical waste contractor. check_quantity->large_quantity_disposal Yes check_form Is the waste in solid or liquid form? check_quantity->check_form No large_quantity_disposal->end solid_disposal Dissolve in a large volume of water and treat as a liquid, or seal and dispose in regular lab trash. check_form->solid_disposal Solid liquid_disposal Check local regulations for drain disposal of non-hazardous waste. check_form->liquid_disposal Liquid solid_disposal->end drain_disposal Flush down the drain with copious amounts of water. liquid_disposal->drain_disposal drain_disposal->end

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.